Product packaging for 4-Methoxy-1H-indazol-3(2H)-one(Cat. No.:CAS No. 1000342-89-1)

4-Methoxy-1H-indazol-3(2H)-one

Cat. No.: B1593131
CAS No.: 1000342-89-1
M. Wt: 164.16 g/mol
InChI Key: BESHLNQIGLRLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-1H-indazol-3(2H)-one is a high-purity chemical intermediate designed for advanced pharmaceutical and life science research. As a member of the indazole heterocycle family, this compound serves as a privileged scaffold in drug discovery, known for its broad spectrum of pharmacological activities . The indazole core is a key structural motif in numerous marketed drugs and clinical candidates, functioning as a bioisostere for other heterocycles like indole, which enhances its utility in molecular design . Researchers value this scaffold for developing novel therapeutic agents across multiple domains. Indazole derivatives have demonstrated significant potential as antimicrobials , anticancer agents (e.g., Pazopanib and Axitinib) , anti-inflammatory compounds (e.g., Bindarit) , and treatments for neurodegenerative disorders . The specific substitution pattern of this compound makes it a particularly valuable precursor for synthesizing more complex molecules targeting these and other diseases. Its structure allows for further functionalization, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties. Please note : This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions, as it may be hazardous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1593131 4-Methoxy-1H-indazol-3(2H)-one CAS No. 1000342-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESHLNQIGLRLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646640
Record name 4-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-89-1
Record name 4-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Methoxy-1H-indazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The methodologies discussed herein are grounded in established chemical literature and are presented to empower researchers in the efficient and strategic synthesis of this valuable molecule.

Introduction: The Significance of the Indazolone Core

The indazolone nucleus is a privileged structure in drug discovery, prized for its ability to engage in diverse biological interactions. The inherent tautomerism and the presence of hydrogen bond donors and acceptors allow for a high degree of structural and electronic modulation. This versatility has led to the development of numerous indazolone-containing drugs and clinical candidates. The introduction of a methoxy group at the 4-position of the indazolone core, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the synthetic routes to this specific derivative is therefore of paramount importance for the advancement of drug development programs centered on this scaffold.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the pyrazole ring fused to the methoxy-substituted benzene ring. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Two of the most robust and widely applicable strategies are detailed below.

Pathway A: Reductive Cyclization of 2-Nitro-6-methoxybenzoic Acid Derivatives

This classical and highly effective approach leverages the intramolecular cyclization of a bifunctional aromatic precursor. The key steps involve the reduction of a nitro group to an amino or nitroso group, which then undergoes condensation with a neighboring carboxylic acid derivative to form the indazolone ring.

The selection of a 2-nitro-6-methoxy-substituted benzoic acid derivative as the starting material is strategic. The ortho-positioning of the nitro and carboxyl functionalities is essential for the final intramolecular cyclization. The methoxy group at the 6-position (which becomes the 4-position in the final indazolone) is introduced early in the synthetic sequence. The choice of reducing agent is critical; milder reducing agents can selectively reduce the nitro group without affecting the carboxylic acid moiety.

The reaction proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amino or hydroxylamino group on the carbonyl carbon of the carboxylic acid derivative, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered indazolone ring.

G cluster_0 Pathway A: Reductive Cyclization Start 2-Nitro-6-methoxybenzoic Acid Intermediate1 Reduction (e.g., SnCl2, H2/Pd-C) Start->Intermediate1 Step 1 Intermediate2 2-Amino-6-methoxybenzoic Acid Intermediate1->Intermediate2 Intermediate3 Diazotization (NaNO2, HCl) Intermediate2->Intermediate3 Step 2 Intermediate4 Intramolecular Cyclization Intermediate3->Intermediate4 Step 3 Product This compound Intermediate4->Product

Caption: Reductive cyclization pathway for this compound synthesis.

Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid from 2-Nitro-6-methoxybenzoic acid

  • To a solution of 2-nitro-6-methoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride (SnCl₂, 3-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).

  • If using SnCl₂, the reaction is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-6-methoxybenzoic acid.

Step 2: Diazotization and Cyclization to this compound

  • Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time to ensure complete diazotization.

  • The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Pathway B: Photochemical Synthesis from 2-Nitro-6-methoxybenzyl Alcohol

This modern approach utilizes a photochemical rearrangement and cyclization, offering a milder alternative to traditional reductive methods. It is particularly useful for synthesizing N-substituted indazolones, but can be adapted for the parent N-H compound.

The o-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular redox reaction to form a nitrosobenzaldehyde intermediate. This highly reactive intermediate can then react with a nitrogen nucleophile to form the indazolone ring. Starting with 2-nitro-6-methoxybenzyl alcohol ensures the correct substitution pattern in the final product.

The photochemical reaction is initiated by the excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization to form an N-hydroxyindazolone, which can be subsequently reduced to the desired indazolone. To obtain the N-unsubstituted indazolone, a nitrogen source like ammonia or a protected hydrazine that can be deprotected later would be required. A more direct route to the N-unsubstituted product involves the in-situ generation of the nitroso intermediate which then undergoes cyclization.

G cluster_1 Pathway B: Photochemical Synthesis Start_B 2-Nitro-6-methoxybenzyl Alcohol Intermediate_B1 UV Irradiation (hv) Start_B->Intermediate_B1 Step 1 Intermediate_B2 o-Nitroso-6-methoxybenzaldehyde Intermediate_B1->Intermediate_B2 Intermediate_B3 Reaction with N-nucleophile (e.g., NH3 or protected hydrazine) Intermediate_B2->Intermediate_B3 Step 2 Intermediate_B4 Condensation & Cyclization Intermediate_B3->Intermediate_B4 Product_B This compound Intermediate_B4->Product_B

Caption: Photochemical pathway for this compound synthesis.

  • A solution of 2-nitro-6-methoxybenzyl alcohol (1.0 eq) and a suitable nitrogen source (e.g., a protected hydrazine like tert-butyl carbazate, followed by a deprotection step) in an appropriate solvent (e.g., aqueous media or acetonitrile) is prepared in a quartz reaction vessel.[1][2]

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

  • The reaction mixture is then irradiated with a UV lamp (typically around 350-365 nm) at room temperature for a period determined by reaction monitoring (TLC or LC-MS).[1]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then subjected to the deprotection of the nitrogen (if a protected hydrazine was used). For example, if tert-butyl carbazate was used, the Boc group can be removed under acidic conditions (e.g., TFA in DCM).

  • The final product is purified by column chromatography on silica gel to afford pure this compound.

Data Presentation: Comparative Overview of Synthesis Pathways

ParameterPathway A: Reductive CyclizationPathway B: Photochemical Synthesis
Starting Material 2-Nitro-6-methoxybenzoic Acid2-Nitro-6-methoxybenzyl Alcohol
Key Reagents Reducing agent (SnCl₂, H₂/Pd-C), NaNO₂UV light source, Nitrogen nucleophile
Number of Steps 21-2 (depending on N-source)
Reaction Conditions Acidic, potentially elevated temperaturesMild, room temperature
Potential Yield Moderate to HighVariable, often moderate
Scalability Generally goodCan be limited by light penetration
Advantages Well-established, reliableMild conditions, avoids harsh reagents
Disadvantages Use of potentially hazardous reagentsMay require specialized equipment

Trustworthiness: Self-Validating Systems in Synthesis

The reliability of any synthetic protocol is paramount. The pathways described above incorporate self-validating checkpoints:

  • Spectroscopic Analysis: At each step, the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data for the target molecule would include characteristic peaks for the aromatic protons, the methoxy group, the N-H proton, and the carbonyl group.

  • Chromatographic Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and assessing the purity of the isolated products.

  • Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values, if available, as a confirmation of its identity and purity.

Conclusion: Empowering Future Drug Discovery

The synthesis of this compound is a critical enabling step in the exploration of new chemical space for drug discovery. This guide has detailed two robust and mechanistically distinct pathways for its preparation. The classical reductive cyclization offers a reliable and scalable route, while the photochemical approach provides a milder and more modern alternative. By understanding the underlying principles and practical considerations of these synthetic strategies, researchers are well-equipped to efficiently produce this valuable intermediate and accelerate the development of next-generation therapeutics based on the privileged indazolone scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazolone Core in Medicinal Chemistry

The indazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a methoxy group and a carbonyl function, as in 4-Methoxy-1H-indazol-3(2H)-one, can significantly influence its physicochemical properties and biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic techniques are the primary tools for achieving this, offering a non-destructive view into the molecular architecture.

A crucial aspect of the this compound structure is its potential for tautomerism, existing in equilibrium between the keto (indazolone) and enol (indazolol) forms. The predominant tautomer is highly dependent on the solvent and physical state. This guide will focus on the characterization of the indazolone form, which is often the major tautomer in the solid state and in many common NMR solvents.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including various substituted indazoles and indazolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
NH (N1-H or N2-H)10.0 - 12.0Broad Singlet-The N-H proton of the indazolone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic system. Its signal is often broad due to quadrupole effects and potential chemical exchange.
H57.20 - 7.40Doublet of DoubletsJ ≈ 8.0, 1.0This proton is part of the benzenoid ring and is expected to show coupling to both H6 and H7.
H66.80 - 7.00TripletJ ≈ 8.0Coupled to H5 and H7, this proton should appear as a triplet.
H76.90 - 7.10Doublet of DoubletsJ ≈ 8.0, 1.0Similar to H5, this proton will show coupling to H6 and H5.
OCH₃3.80 - 4.00Singlet-The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

Causality in Chemical Shifts: The electron-donating methoxy group at the 4-position will influence the electron density of the aromatic ring, generally causing an upfield shift (to lower ppm values) of the aromatic protons compared to an unsubstituted indazolone. The carbonyl group at the 3-position will have a deshielding effect on the nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O (C3)160 - 170The carbonyl carbon is highly deshielded and will appear significantly downfield. This is a key diagnostic signal for the indazolone tautomer.
C4145 - 155The carbon bearing the methoxy group will be deshielded due to the oxygen atom's electronegativity.
C7a135 - 145This is one of the bridgehead carbons of the bicyclic system.
C3a120 - 130The other bridgehead carbon, its chemical shift is influenced by the adjacent carbonyl and the aromatic ring.
C5115 - 125Aromatic methine carbon.
C6110 - 120Aromatic methine carbon.
C7100 - 110Aromatic methine carbon, likely shifted upfield due to the influence of the methoxy group.
OCH₃55 - 60The methoxy carbon appears in the typical range for such functional groups.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts and the observed tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range C-H correlations, which can confirm the connectivity of the entire molecule.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR Prep->H1_NMR Transfer to NMR Tube C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling Integration Integration H1_NMR->Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_NMR->NMR_2D For complex structures C13_NMR->Chem_Shift NMR_2D->Chem_Shift Structure Structure Elucidation Chem_Shift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3100 - 3300Medium, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic, OCH₃)2850 - 3000MediumStretching
C=O (amide/lactam)1680 - 1720StrongStretching
C=C (aromatic)1500 - 1600Medium to StrongStretching
C-O (aryl ether)1200 - 1280StrongAsymmetric Stretching
C-O (aryl ether)1000 - 1050MediumSymmetric Stretching

Trustworthiness of IR Data: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a highly reliable indicator of the carbonyl group and provides strong evidence for the indazolone tautomer. The broad N-H stretch is also a key feature.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram: Key Functional Groups and their IR Regions

IR_Regions cluster_wavenumber Range Wavenumber (cm⁻¹) FuncGroups Functional Group Region r4000 4000 r3000 3000 r2000 2000 r1500 1500 r1000 1000 r500 500 NH_OH N-H, O-H (Broad) CH_Arom C-H (Arom.) CH_Aliph C-H (Aliph.) CO_Stretching C=O CC_Arom C=C (Arom.) CO_Ether C-O (Ether)

Caption: Characteristic IR absorption regions for key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound (C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) is expected at m/z 164.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₈H₈N₂O₂ is 164.0586.

  • Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indazolones may include:

    • Loss of CO (m/z 136)

    • Loss of a methyl radical from the methoxy group (m/z 149)

    • Loss of CH₂O from the methoxy group (m/z 134)

    • Cleavage of the indazole ring system.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for this molecule. The provided protocols and interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable roadmap for researchers in the field. The self-validating nature of combining these techniques, where the data from one method corroborates the others, ensures a high degree of confidence in the final structural assignment.

The Diverse Biological Activities of Substituted Indazolones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The indazolone scaffold, a versatile nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] This guide offers an in-depth exploration of the significant pharmacological properties of substituted indazolones, with a primary focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to accelerate the discovery and development of novel indazolone-based therapeutics.

The Indazolone Core: A Foundation for Diverse Bioactivity

Indazoles and their indazolone isomers are bicyclic heterocyclic compounds, typically featuring a benzene ring fused to a pyrazole ring.[2] This structural motif is rarely found in nature, but its synthetic derivatives have proven to be powerful pharmacological agents.[2][3] The ability to readily substitute various positions on the indazolone ring system allows for the fine-tuning of its physicochemical properties and biological targets. This chemical tractability is a key reason for its prevalence in drug discovery programs. Several synthetic routes have been developed for the construction of the indazolone skeleton, including photochemical cyclization and copper-mediated coupling reactions, enabling the generation of diverse chemical libraries for screening.[4][5][6]

General Synthetic Workflow

The synthesis of substituted indazolones is a critical first step in their biological evaluation. While numerous specific methods exist, a common strategy involves the cyclization of appropriately substituted precursors. The following diagram illustrates a high-level photochemical approach.

G A o-Nitrobenzyl Alcohol Derivatives C Photochemical Cyclization (UV Light, Aqueous Media) A->C B Primary Amines B->C D 2-N-Substituted Indazolones C->D High Yield Halide Compatible G cluster_0 Indazolone Derivative Action Indazolone Substituted Indazolone (e.g., 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazolone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazolone->Bax Activates Casp3 Cleaved Caspase-3 (Executioner) Indazolone->Casp3 Activates Mito Mitochondrial Membrane Potential Bcl2->Mito Maintains Bax->Mito Disrupts ROS Reactive Oxygen Species (ROS) Mito->ROS Leads to Increased ROS->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G cluster_0 Indazolone Derivative Action Indazolone Substituted Indazolone COX2 COX-2 Enzyme Indazolone->COX2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Indazolone->Cytokines Inhibits Release Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage Stimulus->Macrophage Activates Macrophage->COX2 Upregulates Macrophage->Cytokines Releases PGs Prostaglandins COX2->PGs Synthesizes Inflammation Inflammation (Pain, Edema, Redness) PGs->Inflammation Cytokines->Inflammation G A Acclimatize Wistar Rats (1 week) B Group Animals (Vehicle, Positive Control, Test Compound) A->B C Administer Compound (e.g., 25-100 mg/kg, i.p.) B->C D Wait 30-60 minutes C->D E Inject Carrageenan (0.1 mL, 1%) into sub-plantar region of hind paw D->E F Measure Paw Volume (Plethesmometer) at 0, 1, 2, 3, 4 hours E->F G Calculate % Inhibition of Edema vs. Vehicle Control F->G

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] While a significant body of research exists on the diverse therapeutic applications of indazole derivatives, from oncology to neurobiology, the specific mechanism of action for many analogues, including 4-Methoxy-1H-indazol-3(2H)-one, remains to be fully elucidated. This guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, experience-driven framework for its discovery and validation. We will synthesize the current understanding of closely related methoxy-indazole and indazolone derivatives to propose a primary hypothesized mechanism centered on protein kinase inhibition. Subsequently, this document will lay out a robust, multi-faceted experimental plan designed to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals, offering both the strategic rationale and detailed protocols necessary to systematically unravel the molecular intricacies of this promising compound.

The Indazole Scaffold: A Proven Pharmacophore

The indazole core, a bicyclic heteroaromatic system, is a recurring motif in a number of FDA-approved therapeutics, particularly in oncology.[2][3] Drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole scaffold, underscoring its utility in targeting ATP-binding sites of various kinases.[1][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

The introduction of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Several studies have reported that methoxy-substituted indazole derivatives exhibit potent inhibitory effects against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[4]

Hypothesized Mechanism of Action of this compound

Given the extensive precedent for indazole-based kinase inhibitors, the most probable mechanism of action for this compound is the direct inhibition of one or more protein kinases. The "one" suffix in the chemical name suggests an indazolone structure, which has also been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[6] However, the strong association of the broader indazole class with kinase inhibition makes this the most logical starting point for investigation.

We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of a specific protein kinase or a small family of kinases. This inhibition would disrupt downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and reduced proliferation in cancer cell lines. The 4-methoxy group may play a crucial role in forming key hydrogen bonds or hydrophobic interactions within the kinase's active site.[4]

The following sections will detail a comprehensive experimental strategy to test this hypothesis, from initial target identification to in-depth cellular characterization.

A Roadmap for Mechanism of Action Elucidation: An Experimental Blueprint

The following experimental plan is designed as a self-validating system, where each phase builds upon the findings of the previous one, ensuring a logical and rigorous investigation.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of this compound.

3.1. Kinase Profiling

A broad kinase screen is the most efficient initial step to identify potential targets.

  • Experimental Protocol: In Vitro Kinase Panel Screen

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

    • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred human kinases.

    • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

    • Data Analysis: Identify kinases where activity is inhibited by more than a predefined threshold (e.g., >80%).

    • Follow-up Screen: For the "hit" kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

3.2. Cellular Target Engagement

To confirm that the compound interacts with the identified kinase(s) in a cellular context, a Cellular Thermal Shift Assay (CETSA) is recommended.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture: Grow a relevant human cancer cell line (e.g., A549, MCF7) to ~80% confluency.

    • Compound Treatment: Treat the cells with this compound (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 2-4 hours.

    • Cell Lysis and Heating: Harvest the cells, lyse them via freeze-thaw cycles, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

    • Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, leading to a shift in its melting curve to higher temperatures.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification A Synthesize/Acquire This compound B In Vitro Kinase Panel Screen (e.g., >400 kinases) A->B C Identify Primary Hits (>80% inhibition at 10 µM) B->C D Determine IC50 for Hits C->D E Cellular Thermal Shift Assay (CETSA) for top candidates D->E F Validated Cellular Target(s) E->F

Caption: Workflow for identifying and validating the molecular target(s).

Phase 2: In Vitro Characterization of Kinase Inhibition

Once a primary kinase target is validated, a more detailed in vitro characterization is necessary.

3.3. Enzyme Kinetics

To understand the nature of the inhibition, enzyme kinetic studies are performed.

  • Experimental Protocol: Michaelis-Menten Kinetics

    • Assay Setup: Perform the kinase assay with varying concentrations of both the ATP substrate and this compound.

    • Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.

Phase 3: Delineating the Cellular Signaling Pathway

This phase aims to connect the inhibition of the target kinase to a cellular phenotype.

3.4. Analysis of Downstream Signaling

Western blotting is a standard technique to probe the phosphorylation status of the target kinase's known substrates.

  • Experimental Protocol: Western Blot for Pathway Analysis

    • Cell Treatment: Treat the selected cancer cell line with increasing concentrations of this compound for a defined period (e.g., 24 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

    • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream effectors. A dose-dependent decrease in the phosphorylation of a substrate is indicative of on-target pathway inhibition.

Hypothesized Signaling Pathway and Points of Intervention

G cluster_0 Hypothesized Kinase Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->Receptor Target Target Kinase (e.g., Kinase X) Receptor->Target Activates Substrate Downstream Substrate (e.g., Protein Y) Target->Substrate Phosphorylates Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor This compound Inhibitor->Target Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

3.5. Cellular Phenotypic Assays

These assays will determine the functional consequences of target inhibition.

  • Cell Viability Assay (MTT or CellTiter-Glo®) : To measure the anti-proliferative effects of the compound.

  • Apoptosis Assay (Annexin V/PI Staining) : To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) : To assess if the compound causes arrest at a specific phase of the cell cycle.

Quantitative Data Summary (Hypothetical)

Assay TypeCell LineIC50 / EC50 (µM)
Kinase Inhibition (Target X)-0.15
Cell ViabilityA5491.2
Cell ViabilityMCF72.5
Apoptosis InductionA5491.5

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus to specific targets and pathways, researchers can confidently and efficiently characterize this and other novel chemical entities. The indazole scaffold continues to be a rich source of therapeutic innovation.[7] The systematic approach outlined herein, grounded in established methodologies and logical progression, will be instrumental in unlocking the full therapeutic potential of this compound and advancing the next generation of targeted therapies.

References

A Prospective Analysis of 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Indazole Scaffold

The indazole nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable combination of rigidity and functionality that has proven fertile ground for the discovery of numerous therapeutic agents.[2][3][4] From the potent anti-cancer activity of kinase inhibitors like Pazopanib to the antiemetic properties of Granisetron, the indazole core is a testament to the power of heterocyclic chemistry in addressing diverse medical needs.[1] This guide delves into the specifics of a lesser-explored derivative, 4-Methoxy-1H-indazol-3(2H)-one, offering a prospective analysis of its synthesis, chemical characteristics, and potential as a modulator of biological pathways. While direct research on this molecule is nascent, by examining its close chemical relatives and the broader indazolone class, we can construct a compelling hypothesis for its future role in drug discovery.

I. The Indazolone Core: A Gateway to Biological Activity

Indazolones, the oxo-derivatives of indazoles, represent a significant subclass with a distinct profile of biological activities. The introduction of a carbonyl group at the 3-position creates a lactam-like structure that can engage in different hydrogen bonding patterns compared to the parent indazole, opening up new avenues for molecular interactions with biological targets. Research has shown that substituted indazolones possess a range of pharmacological properties, most notably anti-inflammatory and anticancer effects.[5]

The strategic placement of substituents on the indazolone ring system is a key determinant of its biological activity. The methoxy group, in particular, is a common and highly effective modulator of pharmacokinetic and pharmacodynamic properties in drug design. Its ability to act as a hydrogen bond acceptor and its influence on metabolic stability make it a valuable functional group for fine-tuning the activity of a lead compound. The 4-position on the indazole ring is of particular interest as it allows for substitution that can project into solvent-exposed regions or specific sub-pockets of an enzyme's active site.

II. Synthetic Pathways to this compound: A Proposed Route

Proposed Synthesis Workflow

Synthesis_of_this compound A 2-Fluoro-6-methoxybenzonitrile B 4-Methoxy-1H-indazol-3-amine A->B Hydrazine hydrate, n-Butanol, Reflux C 4-Methoxy-1H-diazonium-3-one salt B->C NaNO2, aq. H2SO4, 0-5 °C D This compound C->D H2O, Heat

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-Methoxy-1H-indazol-3-amine [6]

  • To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Isolate the crude 4-Methoxy-1H-indazol-3-amine by filtration.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Part 2: Conversion to this compound

  • Dissolve the purified 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases, indicating the hydrolysis of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

III. Predicted Physicochemical and Spectroscopic Properties

Based on the structure of this compound and data from its 3-amino analog, we can predict its key analytical characteristics.

PropertyPredicted Value/Characteristic
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Appearance Likely a white to off-white solid
1H NMR Aromatic protons (d, t, d), a singlet for the methoxy group, and a broad singlet for the N-H proton.
13C NMR Signals for the carbonyl carbon, aromatic carbons (including the methoxy-substituted carbon), and the methoxy carbon.
Mass Spectrometry [M+H]+ at m/z 165.06

The 1H NMR spectrum of the closely related 4-Methoxy-1H-indazol-3-amine shows signals at δ 11.35 (1H, s, NH), 7.10 (1H, t), 6.76 (1H, d), 6.29 (1H, d), and 3.85 (3H, s, OCH3).[6] For this compound, we would expect a similar pattern for the aromatic protons and the methoxy group, with the absence of the amine protons and the presence of a downfield shifted N-H proton of the indazolone ring.

IV. Potential Biological Activities and Therapeutic Applications

The indazolone scaffold is a well-established pharmacophore, and the introduction of a 4-methoxy group can modulate its activity in several ways. Based on the known biological activities of related compounds, this compound could be a promising candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Many indazolone derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory mediators.

  • Anticancer Activity: The indazole core is present in several approved anticancer drugs.[2] Substituted indazoles and indazolones have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: The indazolone structure can serve as a scaffold for the design of inhibitors of various kinases, including those involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site ATP_binding_pocket ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Indazolone 4-Methoxy-1H- indazol-3(2H)-one Indazolone->ATP_binding_pocket Hydrophobic interactions Indazolone->Hinge H-bonds

Caption: Hypothetical binding mode of this compound in a kinase active site.

V. Future Directions and Research Perspectives

The exploration of this compound presents an exciting opportunity in medicinal chemistry. The immediate next steps should focus on the validation of the proposed synthetic route and the full characterization of the molecule. Following this, a comprehensive biological screening program is warranted.

Proposed Research Workflow

Research_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, X-ray) A->B C In vitro Biological Screening (e.g., Kinase Panel, Anti-inflammatory Assays) B->C D Hit Identification and Validation C->D E Lead Optimization (SAR studies) D->E F In vivo Efficacy and Toxicology Studies E->F

Caption: A proposed workflow for the investigation of this compound.

VI. Conclusion

While direct experimental data on this compound is currently limited, a thorough analysis of the indazolone scaffold and related methoxy-substituted analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted biological activities, particularly in the areas of inflammation and oncology, are grounded in the extensive body of research on the indazole privileged scaffold. This technical guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, molecule.

References

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Indazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, and neurological disorder treatments, among other therapeutic applications.[1][2] This guide focuses on a specific, yet significant, member of this family: 4-Methoxy-1H-indazol-3(2H)-one. We will delve into its chemical identity, synthesis, properties, and explore its potential in the landscape of drug development.

Section 1: Core Identifiers and the Critical Role of Tautomerism

A precise understanding of a molecule's identity is foundational to any scientific investigation. For this compound, this is particularly nuanced due to the phenomenon of tautomerism.

Chemical Identity
IdentifierValue
Systematic Name This compound
Tautomeric Form 4-Methoxy-1H-indazol-3-ol
CAS Number (Tautomer) 1000342-89-1
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Tautomerism: A Tale of Two Forms

Indazol-3-ones exist in a dynamic equilibrium with their 3-hydroxy-1H-indazole tautomers. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the indazole ring.

Tautomerism Indazolone This compound Indazolol 4-Methoxy-1H-indazol-3-ol Indazolone->Indazolol Equilibrium

Caption: Tautomeric equilibrium between the indazolone and indazolol forms.

Understanding this tautomerism is not merely an academic exercise. The different forms can exhibit distinct physicochemical properties and biological activities. For instance, the hydrogen-bonding capabilities of the hydroxyl group in the indazolol form may lead to different interactions with biological targets compared to the keto group in the indazolone form.

Section 2: Synthesis Strategies for the 4-Methoxy-Indazolone Core

Proposed Synthetic Pathway: From Nitrile to Indazolone

A plausible and efficient route to this compound begins with a substituted benzonitrile. This multi-step synthesis leverages well-understood and reliable chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis cluster_3 Tautomerization A 2-Fluoro-6-methoxybenzonitrile B 4-Methoxy-1H-indazol-3-amine A->B Hydrazine Hydrate C Diazo Intermediate B->C NaNO2, HCl D 4-Methoxy-1H-indazol-3-ol C->D H2O, Heat E This compound D->E Equilibrium

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine

  • To a solution of 2-fluoro-6-methoxybenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a higher boiling point solvent ensures the reaction proceeds to completion.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-1H-indazol-3-amine.[3]

Step 2: Diazotization and Hydrolysis to 4-Methoxy-1H-indazol-3-ol

  • Suspend 4-Methoxy-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-80 °C. The diazonium group will be hydrolyzed to a hydroxyl group.

  • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Methoxy-1H-indazol-3-ol, which will exist in equilibrium with this compound.

Section 3: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of closely related structures and general chemical principles.

PropertyPredicted Value/Information
Melting Point Expected to be a solid at room temperature with a melting point likely in the range of 150-200 °C, similar to other substituted indazoles.
Boiling Point Predicted to be above 300 °C at atmospheric pressure.
Solubility Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and methanol.
pKa The N-H proton is expected to be weakly acidic, while the pyrazole nitrogen is basic.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a signal for the methoxy group (around 3.8-4.0 ppm), and a broad signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and pyrazole ring substituents.

  • ¹³C NMR: The spectrum will display signals for the eight carbon atoms. The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic carbons will resonate in the 100-160 ppm region. The carbonyl carbon of the indazolone tautomer would be expected at a lower field (around 160-170 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the indazolone form (around 1680-1720 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). The presence of a broad O-H stretch would indicate the presence of the indazolol tautomer.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 164.06 would be expected, along with characteristic fragmentation patterns of the indazole ring.

Section 4: Therapeutic Potential and Future Directions

The indazole scaffold is a cornerstone of many approved and investigational drugs.[1][2] The introduction of a methoxy group at the 4-position of the indazolone core can significantly influence its biological activity by altering its electronic properties and hydrogen bonding capabilities.

Potential as a Kinase Inhibitor

Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 1H-indazole-3-amine moiety, a close structural analog of the indazolone core, is a known hinge-binding fragment in several kinase inhibitors. This suggests that this compound could serve as a valuable scaffold for the design of novel kinase inhibitors.

Anti-inflammatory and Immunomodulatory Applications

Derivatives of 4-Methoxy-1H-indazol-3-amine have been investigated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). CCR4 is a key player in inflammatory and immune responses, making it an attractive target for the treatment of autoimmune diseases, allergies, and certain cancers. The structural similarity of this compound to these active compounds suggests its potential in this therapeutic area.

Future Research and Development

The full therapeutic potential of this compound remains to be fully elucidated. Future research should focus on:

  • Definitive Synthesis and Characterization: The development of a robust and scalable synthesis, along with a complete spectroscopic and physicochemical characterization, is a critical first step.

  • Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets, particularly protein kinases and chemokine receptors, will help to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications at various positions of the indazole ring will be crucial for optimizing potency and selectivity.

Conclusion

This compound is a fascinating molecule that sits at the intersection of established synthetic chemistry and promising therapeutic potential. While specific data on this compound is still emerging, its structural relationship to a wealth of biologically active indazole derivatives makes it a compelling target for further investigation. This guide provides a foundational understanding of its chemical nature, a roadmap for its synthesis, and a glimpse into its potential to contribute to the development of new medicines. As research in this area continues, we can expect to see the full potential of this and other novel indazole scaffolds realized.

References

Physical and chemical properties of 4-methoxyindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyindazoles

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Influence of the 4-Methoxy Group

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including those with antitumor, anti-inflammatory, and anti-HIV activities.[1] The substitution pattern on the indazole core is critical for modulating its biological activity, and the introduction of a methoxy group at the 4-position (4-methoxyindazole) imparts specific characteristics that are of significant interest to researchers in drug development.

The 4-methoxy group, an electron-donating substituent, profoundly influences the molecule's polarity, hydrogen bonding capability, and the reactivity of the aromatic ring. This guide provides a detailed exploration of the physical and chemical properties of 4-methoxyindazoles, offering field-proven insights and experimental protocols to support researchers in their work with this important class of compounds.

Part 1: Core Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of a compound are the bedrock of its characterization and application. The 4-methoxy group influences solubility, melting point, and provides distinct signatures in spectroscopic analyses.

Physical Properties Summary

The physical properties of 4-methoxy-1H-indazole are summarized below. These values are crucial for experimental design, including solvent selection for reactions, purification, and formulation.

PropertyValueSource/Comment
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance White to off-white crystalline solidInferred from related structures like 5-methoxy-1H-indazole.[3]
Melting Point Data not consistently available in literature; requires experimental determination.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water.Based on the properties of similar indazole derivatives.[3]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 1[2]
pKa Estimated ~13-14 for the N-H proton.Indazole N-H protons typically have pKa values in this range in DMSO.[4] The electron-donating methoxy group may slightly increase this value.

Causality Insight: The presence of the methoxy group's oxygen atom adds a hydrogen bond acceptor site, increasing polarity compared to unsubstituted indazole.[2] However, the overall molecule remains largely hydrophobic, explaining its good solubility in organic solvents and limited aqueous solubility.[3] The N-H proton on the pyrazole ring allows the molecule to also act as a hydrogen bond donor.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-methoxyindazole. The following data serve as a reference for researchers.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. The methoxy group appears as a sharp singlet, while the aromatic protons give signals in the downfield region.

    • Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

      • ~13.3 ppm (s, 1H): N-H proton of the pyrazole ring.[5]

      • ~8.0 ppm (s, 1H): C3-H proton.

      • ~7.3 ppm (d, 1H): Aromatic proton.

      • ~7.0 ppm (t, 1H): Aromatic proton.

      • ~6.8 ppm (d, 1H): Aromatic proton.

      • ~3.9 ppm (s, 3H): -OCH₃ protons.[5]

  • ¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon framework.

    • Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

      • ~150-155 ppm: C4-OCH₃ carbon.

      • ~140-145 ppm: Quaternary carbons of the ring fusion.

      • ~130-135 ppm: C3 carbon.

      • ~110-125 ppm: Other aromatic CH carbons.

      • ~100-105 ppm: Aromatic CH carbon ortho to the methoxy group.

      • ~55 ppm: -OCH₃ carbon.

IR spectroscopy is useful for identifying key functional groups.

  • Key IR Absorption Bands (cm⁻¹):

    • ~3100-3200 (broad): N-H stretching vibration, indicative of hydrogen bonding.[6]

    • ~2850-3000: C-H stretching of the aromatic ring and methyl group.[7][8]

    • ~1500-1600: C=C and C=N stretching vibrations within the aromatic rings.[7]

    • ~1250-1280 (strong): Asymmetric C-O-C stretching of the aryl ether.

    • ~1020-1050 (strong): Symmetric C-O-C stretching.

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 148.06, corresponding to the exact mass of C₈H₈N₂O.[2]

    • Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 133, or loss of a formyl radical (-CHO) from rearrangement.

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-methoxyindazole is dictated by the interplay between the electron-rich benzene ring, influenced by the methoxy group, and the pyrazole moiety.

Electronic Effects and Reactivity

The 4-methoxy group is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. This significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the scaffold.

Indazole 4-Methoxyindazole Core Reactivity Chemical Reactivity Indazole->Reactivity EDG Methoxy Group (-OCH₃) Electron-Donating Effect Reactivity->EDG Governed by Aromatic Benzene Ring Reactivity->Aromatic Pyrazole Pyrazole Ring Reactivity->Pyrazole EDG->Aromatic Activates EAS Electrophilic Aromatic Substitution (EAS) Aromatic->EAS Site of Alkylation N-Alkylation / N-Arylation Pyrazole->Alkylation Site of

Caption: Logical relationship of reactivity in 4-methoxyindazole.

  • Electrophilic Aromatic Substitution (EAS): The methoxy group activates the C5 and C7 positions towards electrophiles. However, the C7 position is generally more sterically accessible and electronically favored, making it the primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

  • Reactivity of the Pyrazole Ring: The pyrazole ring is generally electron-deficient and less susceptible to electrophilic attack than the benzene ring.

    • N-Functionalization: The N1 and N2 positions are nucleophilic and are the primary sites for alkylation, arylation, and acylation. The ratio of N1 to N2 substituted products is often dependent on the reaction conditions (base, solvent, electrophile).

    • C3 Position: The C3 position can be functionalized, often through deprotonation with a strong base followed by reaction with an electrophile.

Role in Synthesis and Drug Discovery

4-Methoxyindazoles are valuable intermediates in the synthesis of complex molecules.[9] The indazole core is a key pharmacophore, and the methoxy group provides a handle for further modification or acts as a crucial interaction point with biological targets. For example, substituted indazoles are investigated as potent inhibitors of enzymes like tubulin and nitric oxide synthase.[10][11]

Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of 4-methoxyindazole derivatives.

Synthesis of 4-Methoxyindazole via Cyclization

This protocol is adapted from established methods for indazole synthesis, such as the reaction of a substituted aniline derivative.[12][13] The key is the precise control over diazotization and subsequent intramolecular cyclization.

Workflow for Synthesis:

Caption: Synthetic workflow for 4-methoxy-1H-indazole.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a suitable starting material, such as 2-methyl-3-methoxyaniline, in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to ~80 °C for 1-2 hours, or until reaction completion is observed by TLC. Causality: Heating provides the activation energy for the intramolecular cyclization to form the indazole ring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the solution with a base (e.g., 6N NaOH) to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 4-methoxy-1H-indazole.[14]

Protocol for NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxyindazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[15]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering through a small cotton plug if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-14 ppm is typically sufficient. Use 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required for quantitative accuracy.[7]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Part 4: Crystallographic Information

  • Expected Solid-State Structure: Indazole derivatives typically form planar bicyclic systems.[17][18] In the solid state, intermolecular hydrogen bonds between the N-H of one molecule and the pyrazole nitrogen of a neighboring molecule are expected, leading to the formation of dimers or catemeric chains.[6] The 4-methoxy group would lie roughly coplanar with the aromatic ring to maximize resonance stabilization. The packing in the crystal lattice would be influenced by a combination of this hydrogen bonding and van der Waals interactions.

References

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Discovery, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound belonging to the indazolone family. We will delve into the historical context of its structural class, explore its synthesis, discuss its chemical properties, and contextualize its importance as a scaffold in medicinal chemistry.

Introduction: The Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. First described by the pioneering chemist Emil Fischer, the indazole nucleus is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide array of biologically active molecules.

The indazole core is a bioisostere of indole, meaning it has similar physical and chemical properties, which allows it to mimic indole in biological systems. This property has made indazole derivatives the subject of intense research, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from cancer to nausea.[2]

This compound belongs to a subclass known as indazolones or indazol-3-ones. These compounds are characterized by a ketone group at the 3-position of the indazole ring and exist in a tautomeric equilibrium with their enol form, 3-hydroxy-1H-indazole. The 1H-tautomer is generally the most thermodynamically stable form.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and steric profile, making it a valuable and distinct building block for chemical synthesis.

Historical Context and Discovery

The history of this compound is not traced to a single "discovery" event but is embedded in the broader history of indazole synthesis. The first synthesis of an indazolone derivative was reported by Emil Fischer in the late 19th century, who prepared the parent indazolone by heating ortho-hydrazine benzoic acid.[2] This foundational work established a classic pathway for forming the indazole ring system through the cyclization of appropriately substituted benzene precursors.

Over the decades, numerous methods have been developed to synthesize the indazole core, reflecting its growing importance.[2][3] The synthesis of specific derivatives like the 4-methoxy variant is a direct extension of these classical methods, tailored by the availability of specific starting materials. The logical and most common precursor for the synthesis of this compound is 2-amino-6-methoxybenzoic acid . The preparation of the target molecule relies on the well-established Sandmeyer-type reaction, involving diazotization of the aniline precursor followed by intramolecular cyclization.

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-6-methoxybenzoic acid. This method is a variation of the classical indazole synthesis routes.

Synthetic Pathway Overview

The overall transformation involves two key steps: the diazotization of the aromatic amine and the subsequent intramolecular cyclization to form the fused pyrazole ring.

Synthesis_Pathway start 2-Amino-6-methoxybenzoic Acid intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO2, HCl 2. 0-5 °C product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of indazolones from anthranilic acid derivatives.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂) (for reduction step)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Diazotization:

    • Suspend 1.0 equivalent of 2-amino-6-methoxybenzoic acid in a mixture of concentrated HCl and water in a flask.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt intermediate is observed.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Control the rate of addition to manage any effervescence.

    • Allow the reaction mixture to stir and slowly warm to room temperature over several hours or overnight. The cyclization and formation of the indazolone ring occur during this step.

  • Work-up and Purification:

    • Acidify the reaction mixture with concentrated HCl to precipitate the product.

    • Collect the crude solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

    • Dry the purified product under vacuum.

Causality Note: The choice of a strong acid (HCl) is critical for the formation of nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. Maintaining a low temperature (0-5 °C) is essential to prevent the premature decomposition of the unstable diazonium salt intermediate. The subsequent reduction step facilitates the intramolecular cyclization to form the stable indazolone ring.

Characterization Data
PropertyData / Expected Value
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Expected to be an off-white to light yellow solid.
¹H NMR (Expected)Aromatic protons (3H) expected in the δ 6.5-7.5 ppm range. A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. A broad singlet for the N-H proton.
¹³C NMR (Expected)Aromatic carbons expected in the δ 100-150 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>160 ppm). The methoxy carbon would appear around δ 55-60 ppm.
Mass Spec (MS) Expected [M+H]⁺ at m/z 165.06.
Infrared (IR) Characteristic peaks expected for N-H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not an active pharmaceutical ingredient, it represents a valuable chemical scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. The indazolone core is present in compounds investigated for a range of biological activities.

The strategic placement of the methoxy group at the 4-position provides a handle for further functionalization and influences the overall electronic and steric properties of the molecule, which can be critical for molecular recognition and binding to biological targets.

Workflow: From Scaffold to Lead Compound

The utility of this compound in a drug discovery program would typically follow a well-defined workflow, starting from the core scaffold and elaborating it to generate a library of diverse compounds for biological screening.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Elaboration cluster_1 Screening & Optimization scaffold 4-Methoxy-1H- indazol-3(2H)-one functionalization N-Alkylation/ N-Arylation scaffold->functionalization Introduce R1, R2 groups library Diverse Compound Library functionalization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical Preclinical Candidate

Caption: A typical workflow for utilizing a core scaffold in drug discovery.

This workflow illustrates how the initial scaffold is chemically modified to create a library of analogs. These analogs are then screened against biological targets to identify "hits." Through iterative cycles of synthesis and testing (SAR), these hits are refined into lead compounds with improved potency and drug-like properties, eventually leading to a preclinical candidate. The indazolone core's proven track record makes derivatives of this compound attractive candidates for such discovery programs.

Conclusion

This compound, while not a widely studied molecule in isolation, represents an important structural motif within the medicinally significant indazole family. Its synthesis is rooted in classic organic chemistry principles, and its structure offers a versatile platform for the development of novel compounds. As research into indazole-based therapeutics continues to expand, the utility of well-defined, functionalized intermediates like this compound will undoubtedly grow, providing chemists with a valuable tool in the quest for new and effective medicines.

References

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is predicated on established chemical principles for the formation of the indazolone core, ensuring a reliable and reproducible synthetic route. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

Indazolone derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological and pharmaceutical activities.[1] The indazolone scaffold is a core structural element in numerous molecules with therapeutic potential. The specific substitution pattern, such as the methoxy group at the 4-position of this compound, can significantly influence the molecule's physicochemical properties and biological targets.

The synthesis of substituted indazolones can be approached through various strategies, including the cyclization of nitro-aryl substrates and photochemical methods.[1][2] A robust and common method for the synthesis of indazole derivatives involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.[3] In the context of this compound, a logical and readily accessible starting material is 2-Amino-6-methoxybenzoic acid.[4][5][6][7] This precursor contains the necessary functionalities arranged for efficient cyclization into the desired indazolone ring system.

The protocol detailed in this application note follows a classical and reliable approach: the diazotization of 2-Amino-6-methoxybenzoic acid to form a diazonium salt, which then undergoes intramolecular cyclization to yield this compound. This method is favored for its straightforward execution and the commercial availability of the starting material.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-Amino-6-methoxybenzoic acid proceeds via a two-step, one-pot reaction. The first step is the formation of a diazonium salt from the primary aromatic amine of the starting material using sodium nitrite in an acidic medium. The second step is the intramolecular cyclization of the diazonium salt to form the indazolone ring.

Reaction:

2-Amino-6-methoxybenzoic acid → this compound

Mechanism:

  • Diazotization: In the presence of a strong acid (e.g., HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). The amino group of 2-Amino-6-methoxybenzoic acid then attacks the nitrous acid, and after a series of proton transfers and the loss of water, a stable diazonium salt is formed.

  • Intramolecular Cyclization: The diazonium salt is a reactive intermediate. The carboxyl group, being in close proximity to the diazonium group, acts as a nucleophile and attacks the carbon atom bearing the diazonium group. This intramolecular cyclization results in the formation of the five-membered indazolone ring and the expulsion of nitrogen gas.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-6-methoxybenzoic acid≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl)37% (concentrated)Commercially AvailableCorrosive
Deionized Water
Ethyl AcetateACS Reagent GradeCommercially AvailableFlammable
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®Commercially Available
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 2-Amino-6-methoxybenzoic acid in 100 mL of deionized water and 15 mL of concentrated hydrochloric acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.

  • Diazotization: Dissolve 4.54 g (65.8 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Workup and Isolation:

    • Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove any insoluble impurities.

    • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 2-Amino-6-methoxybenzoic acid in HCl and Water B Cool to 0-5 °C A->B D Dropwise Addition of NaNO₂ (Diazotization) B->D C Prepare NaNO₂ Solution C->D E Stir at 0-5 °C for 1 hour (Cyclization) D->E F Filter through Celite® E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate under Reduced Pressure I->J K Purify by Recrystallization or Column Chromatography J->K L Characterize by NMR, MS, and Melting Point K->L

References

Application Notes and Protocols: In-Vitro Cellular Characterization of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Indazolone Scaffold as a Privileged Structure in Drug Discovery

The indazole and indazolone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity.[1][2][3][4] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, making them a focal point in the development of novel therapeutics, particularly in oncology.[2][5][6] 4-Methoxy-1H-indazol-3(2H)-one represents a novel analogue within this promising class of compounds.

These application notes provide a comprehensive framework for the initial in-vitro cellular characterization of this compound. The following protocols are designed to be a self-validating system, guiding the researcher from broad cellular effects to more specific mechanistic insights. We will outline a logical progression of experiments to assess its cytotoxic and apoptotic activity, and to identify and validate its molecular target(s).

I. Preliminary Assessment: Cell Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[7] This provides a quantitative measure of the compound's potency (e.g., IC50 value) and helps to select appropriate concentration ranges for subsequent, more detailed mechanistic studies.[8]

Key Assays for Cell Viability

Metabolic assays are a reliable and high-throughput method to assess cell viability.[9] The most common methods rely on the enzymatic reduction of a substrate by metabolically active cells, leading to a measurable colorimetric or fluorescent signal.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : A widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : An alternative to MTT, XTT is reduced to a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[7]

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) adherence 2. Adherence & Growth (24 hours) cell_seeding->adherence compound_prep 3. Prepare Serial Dilutions of this compound (e.g., 0.01 nM to 100 µM) adherence->compound_prep treatment 4. Treat Cells (48-72 hours) compound_prep->treatment reagent_add 5. Add MTT/XTT Reagent treatment->reagent_add incubation 6. Incubate (Formazan Formation) reagent_add->incubation readout 7. Measure Absorbance (Plate Reader) incubation->readout data_analysis 8. Calculate IC50 Value readout->data_analysis

Figure 1. Workflow for determining the IC50 value using MTT or XTT assays.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding : Plate the chosen cancer cell line (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

II. Mechanistic Insight: Apoptosis Assays

Many anti-cancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[10][11] It is crucial to determine if the observed decrease in cell viability is due to cytotoxic effects (cell death) or cytostatic effects (inhibition of proliferation).[7]

Hallmarks of Apoptosis and Detection Methods

Apoptosis is characterized by a series of morphological and biochemical changes, including:

  • Phosphatidylserine (PS) exposure : In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet. This can be detected using Annexin V staining.[12][13]

  • Caspase Activation : A cascade of cysteine-aspartic proteases (caspases) is activated early in apoptosis.[14] Assays are available to measure the activity of key executioner caspases like caspase-3 and caspase-7.[12]

  • DNA Fragmentation : Late-stage apoptosis involves the fragmentation of genomic DNA, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[11][13]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[13] Annexin V binds to exposed PS on apoptotic cells, while PI, a fluorescent nucleic acid intercalator, can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

  • Cell Treatment : Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells by flow cytometry. The cell population will be distinguished into four quadrants:

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Data Presentation: Expected Results from Apoptosis Assay
Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control>95%<5%<2%
Compound (IC50)VariableIncreasedIncreased
Positive ControlVariableIncreasedIncreased

III. Target Identification and Validation

Given that many indazolone derivatives are kinase inhibitors, a logical next step is to investigate the effect of this compound on relevant signaling pathways.[5][6]

Hypothetical Signaling Pathway for an Indazolone Kinase Inhibitor

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indazolone 4-Methoxy-1H- indazol-3(2H)-one Indazolone->Akt Inhibits

Figure 2. A hypothetical signaling cascade where the compound inhibits a key kinase like Akt.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to detect changes in protein expression and phosphorylation status, providing evidence of target engagement and downstream pathway modulation.[15][16]

  • Protein Extraction : Treat cells with this compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target protein (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: In-Vitro Kinase Assay

To directly assess the inhibitory activity of the compound on a specific kinase, an in-vitro kinase assay can be performed.[5][18][19]

  • Reaction Setup : In a microplate, combine the recombinant active kinase, a specific substrate peptide, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiate Reaction : Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system with ADP-Glo™).

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction : Terminate the reaction by adding a stop solution.

  • Detection : The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper and measuring radioactivity.[5] For ADP-Glo™ assays, luminescence is measured, which correlates with the amount of ADP produced.

  • IC50 Determination : Plot the kinase activity against the compound concentration to determine the IC50 value.

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[20][21] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[22][23]

  • Cell Treatment : Treat intact cells with the compound or vehicle control.

  • Heating : Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation : Centrifuge to separate the precipitated, denatured proteins from the soluble, stable proteins.

  • Detection : Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other detection methods.

  • Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[23][24]

IV. Summary and Future Directions

These application notes provide a structured approach to the initial in-vitro characterization of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potency, elucidate its mechanism of cell death, and identify and validate its molecular target. The data generated will form a solid foundation for further preclinical development, including in-vivo efficacy studies and lead optimization.

References

Application Note & Protocols: A Framework for Efficacy Testing of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Notably, indazole derivatives have been successfully developed as potent protein kinase inhibitors for cancer therapy, such as Pazopanib and Axitinib.[2][3] The compound 4-Methoxy-1H-indazol-3(2H)-one belongs to this promising class of molecules. Its structural features suggest a potential interaction with ATP-binding sites of protein kinases, making it a candidate for investigation as an anti-cancer agent.[4]

This document provides a comprehensive, multi-phase experimental framework designed for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of this compound. The workflow progresses logically from broad-based cellular screening to specific in vivo validation, ensuring that each step builds upon a foundation of robust, interpretable data. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded rationale for the proposed studies.

Phase 1: In Vitro Characterization & Target Validation

The initial phase is designed to answer fundamental questions: Does the compound exhibit anti-proliferative activity against cancer cells? If so, what is its molecular target, and does it engage this target within a cellular context?

Global Anti-Proliferative Activity Screening

Principle and Rationale: The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. A cell viability assay is a rapid and cost-effective method to measure the metabolic activity of a cell population, which is a strong indicator of cell viability and proliferation.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar tetrazolium reduction assays (MTS, XTT) are colorimetric assays where metabolically active cells convert a tetrazolium salt into a colored formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[7] This screen will determine the compound's half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Hypothetical IC50 Data Summary

Cell LineCancer TypeIC50 (µM) for this compound
K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma12.8
PC-3Prostate Cancer25.2
HepG2Hepatocellular Carcinoma30.5
Target Identification and Engagement

Principle and Rationale: Given the indazole scaffold, the compound likely targets a protein kinase.[2] A broad biochemical screen against a panel of kinases is the most efficient way to identify potential primary targets.[8] However, biochemical activity does not guarantee that the compound will bind its target in the complex environment of a living cell. Therefore, a secondary, cell-based target engagement assay is crucial for validating the primary screen's hits.[9][10] This confirms that the compound can permeate the cell membrane and bind to its intended target under physiological conditions.[11]

Workflow Visualization: From Hit Identification to Target Validation

G cluster_0 Biochemical Screening cluster_1 Cell-Based Validation KinasePanel Broad Kinase Panel Screen (e.g., KINOMEscan®) HitList Generate Hit List of Potential Kinase Targets KinasePanel->HitList Identifies High-Affinity Binders TargetEngagement In-Cell Target Engagement Assay (e.g., NanoBRET™) HitList->TargetEngagement Prioritizes Hits for Validation ConfirmedTarget Confirmed Intracellular Target TargetEngagement->ConfirmedTarget Validates Binding in Live Cells

Caption: Workflow for identifying and validating the molecular target.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

  • Platform Selection: Utilize a commercial kinase screening platform, such as Eurofins' KINOMEscan® (a binding assay) or KinaseProfiler™ (an activity assay).[8] These platforms offer extensive panels covering a significant portion of the human kinome.

  • Assay Execution: Submit this compound for screening at a fixed concentration (typically 1-10 µM) against the kinase panel.

  • Data Analysis: The platform will provide data on the percent inhibition or binding affinity for each kinase. Identify kinases that are significantly inhibited (e.g., >90% inhibition) as primary candidates.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol assumes a primary target, "Kinase X," was identified in the biochemical screen. The NanoBRET™ assay measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[12]

  • Cell Line Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for Kinase X fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a 96-well white assay plate.

  • Treatment: Add the NanoBRET™ tracer specific for Kinase X, followed by serial dilutions of this compound. A known inhibitor of Kinase X should be used as a positive control.

  • BRET Measurement: Incubate the plate and then measure the BRET signal using a luminometer equipped with appropriate filters. If the compound engages Kinase X, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[12]

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting the potency of target engagement in live cells.

Phase 2: Preclinical In Vivo Efficacy Evaluation

Promising in vitro data provides the justification for advancing to in vivo studies. This phase assesses the compound's efficacy and tolerability in a living organism, which is a critical step in preclinical drug development.[13][14]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Principle and Rationale: Before initiating an efficacy study, it is essential to understand the compound's pharmacokinetic (PK) profile—what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[15] Concurrently, pharmacodynamic (PD) studies measure what the drug does to the body, often by assessing a biomarker of target engagement.[16] These studies are crucial for selecting a dose and schedule for the efficacy trial that ensures adequate tumor exposure to the drug.[17]

Protocol: Murine PK/PD Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) for initial PK studies.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process the blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • PD Assessment (in tumor-bearing mice): In a separate cohort of mice bearing tumors derived from a sensitive cell line, administer the compound. At selected time points, collect tumor tissue and measure the inhibition of a downstream biomarker of Kinase X activity (e.g., phosphorylation of a substrate) via Western Blot or ELISA. This links drug exposure (PK) to target modulation (PD).

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (total drug exposure)Key indicator of overall exposure
t₁/₂ Half-lifeDetermines dosing frequency
F% Bioavailability (for oral dosing)Fraction of dose that reaches systemic circulation
In Vivo Tumor Growth Inhibition Study

Principle and Rationale: The definitive test of anti-cancer efficacy is the ability to inhibit tumor growth in an animal model. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted standard for preclinical efficacy testing.[18] This model allows for the direct assessment of the compound's anti-tumor activity in a complex biological system.[19]

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant Human Cancer Cells (e.g., K562) into Mice TumorGrowth Allow Tumors to Reach Palpable Size (~100-150 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Compound Daily (Based on PK/PD Data) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x weekly) Dosing->Monitoring Endpoint Study Endpoint Reached (e.g., 21 days or max tumor size) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) & Assess Tolerability Endpoint->Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol: CDX Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 5 x 10⁶ K562 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Nu/Nu).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., formulation buffer, PO, daily)

    • Group 2: this compound, Low Dose (e.g., 25 mg/kg, PO, daily)

    • Group 3: this compound, High Dose (e.g., 75 mg/kg, PO, daily)

    • Group 4: Positive Control (e.g., a standard-of-care agent for that cancer type)

  • Treatment and Monitoring: Administer the treatments daily for a period of 21-28 days. Measure tumor volume with calipers and record animal body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined size or at the end of the treatment period. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Assess tolerability by monitoring body weight changes and clinical signs.

Regulatory Considerations

All preclinical studies intended for submission to regulatory agencies like the FDA must be conducted in compliance with Good Laboratory Practices (GLP), as outlined in 21 CFR Part 58.[20] This ensures the quality, integrity, and reliability of the nonclinical safety data.[21][22][23]

References

Application Note and Protocol: Preparation of Stock Solutions of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed, field-proven protocol for the preparation, storage, and handling of stock solutions of 4-Methoxy-1H-indazol-3(2H)-one. The methodologies outlined herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility for researchers in pharmacology, biochemistry, and drug development. This guide emphasizes the scientific rationale behind each step, incorporating best practices for solvent selection, solubility enhancement, and long-term storage to maintain compound integrity.

Introduction: The Critical Role of Stock Solution Integrity

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The reliability of any in vitro or in vivo data generated using this compound is fundamentally dependent on the quality of the stock solution. Inaccurate concentrations, degradation of the compound, or solvent-induced artifacts can lead to misleading results, wasting significant resources and time.

This guide moves beyond a simple list of steps to provide a comprehensive framework for decision-making in the laboratory. The "why" behind each procedural choice is explained, empowering the researcher to adapt the protocol to specific experimental needs while maintaining the highest standards of scientific rigor.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for preparing stable and accurate stock solutions.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂N/A
Molecular Weight (MW) 164.16 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DMSO, DMF, and Methanol. Poorly soluble in water.N/A
pKa Data not readily available; likely weakly acidic.N/A

The poor aqueous solubility is a critical factor. Direct dissolution in aqueous buffers is not recommended and will likely result in an incomplete solution or precipitation. Therefore, a water-miscible organic solvent is required for the primary stock solution.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow from initial compound handling to the final, quality-controlled working solutions.

G cluster_0 Phase 1: Preparation & Quality Control cluster_1 Phase 2: Storage & Use A Step 1: Pre-dissolution Checks (Weighing, Solvent Selection) B Step 2: Dissolution Protocol (Solvent Addition, Sonication/Vortexing) A->B Accurate Mass C Step 3: Sterilization (0.22 µm Syringe Filtration) B->C Homogeneous Solution D Step 4: Aliquoting & Labeling (Cryovials, Detailed Labeling) C->D Sterile Stock E Step 5: Quality Control (Concentration Verification - Optional) D->E Proper Archiving F Step 6: Long-Term Storage (-20°C or -80°C) E->F Verified Stock G Step 7: Preparation of Working Solutions (Serial Dilution in Assay Buffer) F->G Thaw & Dilute H Step 8: Experimental Use (Final Concentration with Low % Solvent) G->H Assay-Ready

Caption: Workflow from compound weighing to experimental use.

Detailed Experimental Protocol

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common choice for compounds with poor aqueous solubility due to its high solvating power and miscibility with aqueous media.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or polypropylene tube

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquoting

  • Pipettes and sterile, low-retention tips

Step-by-Step Methodology

Step 1: Pre-dissolution Calculations and Weighing

  • Causality: Accurate weighing is the foundation of an accurate stock concentration. Using the molecular weight (164.16 g/mol ), we can calculate the mass required for a desired concentration and volume.

  • Calculation for a 10 mM Stock Solution (1 mL):

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 164.16 g/mol x 1000 mg/g = 1.64 mg

  • Protocol:

    • Tare a clean, dry weighing vessel (e.g., weigh paper or a microcentrifuge tube) on an analytical balance.

    • Carefully weigh out approximately 1.64 mg of this compound. Record the exact mass.

    • Transfer the weighed compound to a sterile amber glass vial or polypropylene tube suitable for the final volume.

Step 2: Dissolution

  • Causality: DMSO is a powerful organic solvent, but mechanical assistance is often necessary to ensure complete and rapid dissolution, preventing the formation of micro-precipitates.

  • Protocol:

    • Using the exact mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 164.16 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates. If any are present, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is completely clear. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

Step 3: Sterilization and Final Preparation

  • Causality: For cell-based assays, sterility is non-negotiable. Syringe filtration removes potential microbial contaminants introduced during handling.

  • Protocol:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, light-protecting (amber) container. This is now your primary stock solution.

Aliquoting, Labeling, and Storage

Trustworthiness through Proper Archiving: The goal of aliquoting is to prevent the degradation that can occur from repeated freeze-thaw cycles. Each aliquot should be considered a single-use vial.

G cluster_0 Aliquoting Strategy Stock Primary Stock Solution (10 mM) Filtered & Homogeneous A1 Aliquot 1 (e.g., 20 µL) Stock:f0->A1 Dispense A2 Aliquot 2 (e.g., 20 µL) Stock:f0->A2 Dispense A3 Aliquot 'n' (e.g., 20 µL) Stock:f0->A3 Dispense Storage {Long-Term Storage}|-20°C or -80°C Protect from Light Avoid Freeze-Thaw A1->Storage A2->Storage A3->Storage

Caption: Aliquoting strategy to preserve stock solution integrity.

  • Protocol:

    • Dispense small, experiment-appropriate volumes of the primary stock solution into sterile, amber cryovials.

    • Label each vial clearly and comprehensively. An adequate label must include:

      • Compound Name: this compound

      • Concentration: 10 mM

      • Solvent: 100% DMSO

      • Date of Preparation

      • Your Initials

    • Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival (months to years) . Protect from light at all times.

Preparation of Working Solutions

  • Causality: Direct addition of a DMSO stock to an aqueous assay buffer can cause the compound to precipitate. Serial dilutions are necessary to gently introduce the compound to the aqueous environment. Furthermore, the final concentration of DMSO in the assay medium must be kept to a minimum (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.

  • Protocol:

    • On the day of the experiment, remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.

    • Briefly vortex the thawed aliquot.

    • Perform serial dilutions in your final assay buffer to reach the desired working concentration. Crucially, ensure the final concentration of DMSO in your experiment is consistent across all conditions, including the vehicle control. For example, if your highest treatment concentration results in 0.1% DMSO, your vehicle control must also contain 0.1% DMSO.

Application Notes & Protocols: A Framework for Validating 4-Methoxy-1H-indazol-3(2H)-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Specific Chemical Probes

The 1H-indazole scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heterocycle, a bioisostere of indole, is found at the core of numerous FDA-approved drugs, particularly in oncology, where it serves as a key pharmacophore for kinase inhibitors like axitinib and pazopanib.[1][2] The versatility of the indazole ring system allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of a novel indazole-containing compound, using the hypothetical molecule 4-Methoxy-1H-indazol-3(2H)-one as a case study. The journey from a newly synthesized molecule to a validated chemical probe is a rigorous process demanding a systematic evaluation of its purity, target engagement, selectivity, and cellular activity. These application notes will not only provide detailed, step-by-step protocols for key experiments but also delve into the scientific rationale behind these methodologies, ensuring a self-validating and robust assessment.

Part 1: Foundational Characterization of a Novel Probe Candidate

Before embarking on biological evaluation, the fundamental physicochemical properties of this compound must be unequivocally established. This initial phase is critical for the reproducibility and interpretation of all subsequent experiments.

1.1 Purity and Structural Verification

The absolute purity of a chemical probe is non-negotiable. Impurities can lead to misleading biological data, including off-target effects or false-positive results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct arrangement of atoms and the absence of significant organic impurities.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, ideally demonstrating >95% purity.

1.2 Aqueous Solubility

A probe's solubility is a critical parameter that influences its behavior in biological assays. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.

  • Protocol for Solubility Assessment (Nephelometry):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in a clear-bottom 96-well plate using phosphate-buffered saline (PBS).

    • Incubate the plate at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Part 2: Target Identification, Validation, and Selectivity Profiling

A useful chemical probe should ideally interact with a specific target or a defined set of targets. The following sections outline a workflow to identify the molecular target(s) of this compound and characterize its selectivity.

2.1 Hypothesis-Driven Target Identification

Given the prevalence of the indazole scaffold in kinase inhibitors, a logical starting point is to screen this compound against a panel of kinases.[3][5]

2.2 Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Kinase Assay)

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, and a detergent (e.g., Brij-35).

  • Set up Kinase Reaction: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration close to its Km.

  • Add Compound: Add serial dilutions of this compound (and appropriate vehicle controls) to the wells.

  • Incubate: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.3 Kinome-Wide Selectivity Profiling

To understand the broader interaction profile of this compound, it is essential to screen it against a large panel of kinases. Several commercial services offer screening against hundreds of human kinases. The results are often presented as a "scan" at a single high concentration (e.g., 1 or 10 µM) to identify initial hits, followed by dose-response determination for the most potently inhibited kinases.

Table 1: Example Data Presentation for Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)
Target Kinase X50
Off-Target Kinase Y1500
Off-Target Kinase Z>10000

Part 3: Confirming Target Engagement in a Cellular Context

Biochemical assays, while informative, do not fully recapitulate the complex environment inside a cell. It is crucial to demonstrate that the chemical probe can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]

3.1 The Principle of CETSA

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[7][8] When cells are heated, proteins begin to unfold and aggregate. The presence of a binding ligand can shift the melting temperature (Tm) of the target protein to a higher value.[6]

Diagram 1: Workflow of the Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Culture Cells B 2. Treat with Probe (e.g., this compound) or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspension B->C D 4. Heat Aliquots at Different Temperatures C->D E 5. Cell Lysis (e.g., Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot) F->G H 8. Plot Melting Curves G->H Signaling_Pathway cluster_pathway Hypothetical Migration Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PAK1 Target Kinase (PAK1) Akt->PAK1 Migration Cell Migration PAK1->Migration Probe This compound Probe->PAK1

References

In vivo experimental procedures involving 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing in vivo experimental procedures for novel indazole-based compounds, using 4-Methoxy-1H-indazol-3(2H)-one as a representative new chemical entity (NCE). Given the limited publicly available in vivo data for this specific molecule, this document synthesizes established methodologies from preclinical drug development and published studies on structurally related indazole derivatives to offer a robust, logic-driven approach.

Section 1: Foundational Knowledge and Strategic Overview

The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern drug discovery.[1] Its structural rigidity and ability to participate in various non-covalent interactions have made it a core component in numerous FDA-approved drugs, particularly in oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and as a 5-HT3 antagonist (e.g., Granisetron).[2] Compounds containing this moiety exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][3]

Profile: this compound

This compound is a specific derivative of the indazole family. While detailed biological activity and in vivo studies are not extensively published, its core structure suggests potential for biological activity. The initial characterization of any NCE like this begins with understanding its fundamental physicochemical properties, which are critical for designing in vivo experiments.

PropertyValue / InformationSource
IUPAC Name 4-methoxy-1H-indazole[4]
Molecular Formula C8H8N2O[4]
Molecular Weight 148.16 g/mol [4]
Predicted Activity Based on the indazole scaffold, potential activities include kinase inhibition or receptor modulation.[2][5]N/A
Safety Profile GHS hazard statements for the related 4-Methoxy-1H-indazole include warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation.[4][4]
Strategic Workflow for In Vivo Evaluation

The successful in vivo evaluation of an NCE is not a single experiment but a phased, logical progression. The primary goals are to understand the compound's behavior in a biological system (pharmacokinetics) and to demonstrate its effect on a disease model (pharmacodynamics and efficacy).[6][7]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Target Engagement cluster_2 Phase 3: Safety & IND-Enabling Compound NCE Synthesis & Characterization Formulation Formulation & Vehicle Development Compound->Formulation Solubility Data PK Pharmacokinetic (PK) Profiling Formulation->PK Dosing Solution PD Pharmacodynamic (PD) & Target Engagement PK->PD Exposure Data for Dose Selection Model Disease Model Selection & Validation Model->PD Efficacy Dose-Response Efficacy Studies PD->Efficacy Proof of Mechanism Tox Preliminary Toxicity Assessment Efficacy->Tox Efficacious Dose Range

Caption: High-level workflow for preclinical in vivo evaluation of an NCE.

Section 2: Pre-Protocol Essentials: Formulation and Animal Model Selection

Rationale-Driven Animal Model Selection

The choice of animal model is entirely dependent on the scientific question and the hypothesized mechanism of action (MoA) of the NCE.[8] In vivo studies are essential for understanding a drug's characteristics in a complex biological system, which cannot be replicated in vitro.[7]

  • For Oncology: If the compound is a suspected kinase inhibitor, genetically engineered mouse models (GEMMs) or, more commonly, xenograft models are the standard.[9][10] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into an immunodeficient mouse, offer high clinical relevance.[9] For initial screening, human tumor cell line xenografts (e.g., HCT116 colon carcinoma) are often used.[11]

  • For Analgesia: If the compound is predicted to modulate pain pathways (e.g., as a TRPV1 antagonist), established models of nociception are appropriate.[3] The formalin-induced inflammatory pain model in mice is a robust choice that captures both acute and tonic pain responses.[3]

  • Ethical Considerations: All animal studies must be designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[12] This includes using the minimum number of animals required for statistical significance and ensuring all procedures are performed to minimize pain and distress.[12][13]

Formulation: The Gateway to In Vivo Success

Poor solubility is a primary reason for the failure of promising compounds in vivo.[14] Developing a stable, homogenous, and administrable formulation is a non-negotiable first step.[15]

Step-by-Step Formulation Development:

  • Solubility Assessment: Determine the compound's solubility in a panel of pharmaceutically acceptable solvents (e.g., water, ethanol, DMSO, polyethylene glycol 400, Tween® 80).

  • Vehicle Selection: Based on the intended route of administration, develop a vehicle that can dissolve or uniformly suspend the compound at the required concentration.

  • Stability Testing: Ensure the compound remains stable in the chosen vehicle for the duration of the study.

Example Formulations for Preclinical Studies:

Vehicle CompositionRouteSuitabilityNotes
10% DMSO, 40% PEG400, 50% SalineIV, IPGood for many poorly soluble compounds.DMSO can have intrinsic biological effects.
0.5% Methylcellulose in WaterPOStandard for oral suspensions.Requires vigorous mixing to ensure dose uniformity.
20% Solutol® HS 15 in SalineIVCan improve solubility and stability.A non-ionic solubilizer.

Section 3: Protocol for Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model, typically rats or mice.[16][17] This data is crucial for selecting doses and schedules for subsequent efficacy studies.[18]

G start Acclimate Animals (e.g., Male C57BL/6 Mice) grouping Randomize into IV and PO Dosing Groups (n=3/group) start->grouping dose_iv Administer Single IV Bolus (e.g., 2 mg/kg) grouping->dose_iv dose_po Administer Single PO Gavage (e.g., 10 mg/kg) grouping->dose_po sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po->sampling processing Process Blood to Plasma Store at -80°C sampling->processing analysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) processing->analysis calc Calculate PK Parameters (WinNonlin or similar) analysis->calc end Determine Bioavailability & Half-Life calc->end

Caption: Experimental workflow for a rodent pharmacokinetic study.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 3 days prior to the study.[16]

  • Grouping: Assign animals to two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

  • Dose Preparation: Prepare the compound in a suitable, sterile vehicle. For IV, a low dose (e.g., 1-2 mg/kg) is typical. For PO, a higher dose (e.g., 5-10 mg/kg) is used.[14]

  • Administration:

    • IV Group: Administer the dose via a tail vein bolus injection.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 50-100 µL) from a saphenous or submandibular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16] Place samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use noncompartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[16]

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxTime of peak plasma concentration after oral dosing.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t1/2 Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Section 4: Protocols for Pharmacodynamic (PD) and Efficacy Studies

The following protocols are templates based on plausible MoAs for an indazole derivative. The selection of a specific model must be hypothesis-driven.

Example A: Oncology Xenograft Model (Kinase Inhibitor MoA)

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model and to confirm target engagement in vivo.[19]

G start Implant Tumor Cells (e.g., HCT116) Subcutaneously in Immunodeficient Mice growth Monitor Tumor Growth (Calipers) start->growth randomize When Tumors Reach ~150 mm³, Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) growth->randomize dosing Initiate Dosing Regimen (e.g., Daily PO for 21 days) randomize->dosing pd_collection Satellite Group: Collect Tumors 2-6h Post-Last Dose for PD Analysis randomize->pd_collection Parallel Cohort monitor Measure Tumor Volume & Body Weight (2-3 times/week) dosing->monitor dosing->pd_collection endpoint Study Endpoint: Tumor Volume >2000 mm³ or Pre-defined Time monitor->endpoint analysis Analyze Tumor Growth Inhibition (TGI) & PD Biomarker Modulation (Western Blot) pd_collection->analysis endpoint->analysis

Caption: Workflow for an in vivo oncology xenograft efficacy study.

Detailed Protocol:

  • Cell Culture & Implantation: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for a PAK1 inhibitor hypothesis[5]). Implant 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average size of 100-200 mm³, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive control (a known effective drug)

  • Treatment: Administer the compound and controls according to a predetermined schedule (e.g., once daily by oral gavage for 14-21 days). Doses should be selected based on PK data to achieve target exposures.

  • Efficacy Endpoints: Continue monitoring tumor volume and body weight (as a measure of toxicity) throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacodynamic Analysis: A separate "satellite" group of animals may be used for PD analysis.[20] At a specified time after the final dose (e.g., 2, 6, or 24 hours), euthanize the animals and harvest tumors.[21] Snap-freeze the tissue for subsequent analysis (e.g., Western blot to measure the phosphorylation of a downstream target protein).[11] This step provides crucial proof of target engagement in the tumor tissue.[20]

Example B: Formalin-Induced Pain Model (Analgesic MoA)

Objective: To assess the anti-nociceptive activity of this compound in a model of inflammatory pain.[3]

Detailed Protocol:

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Grouping and Pre-treatment: Randomize mice into treatment groups (n=8-10 per group). Administer the vehicle, test compound, or a positive control (e.g., morphine) via the desired route (e.g., IP or PO) 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time (in seconds) the animal spends licking or biting the injected paw. The observation is divided into two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking/biting time in the compound-treated groups to the vehicle-treated group for both phases. A significant reduction in time indicates an anti-nociceptive effect.

References

High-Throughput Screening Assays for Indazolone Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Indazolone Scaffold in Drug Discovery

The indazolone core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] This is evidenced by the growing number of indazolone-containing molecules entering clinical trials and the market for a variety of therapeutic indications.[1] The unique electronic properties conferred by the two nitrogen atoms within the aromatic rings contribute to its stability and its capacity to form key interactions within the binding sites of proteins.[1]

Indazolone derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2] Furthermore, their biological activities extend to the modulation of protein-protein interactions and other critical cellular signaling pathways. The successful identification and optimization of indazolone-based drug candidates heavily rely on the strategic implementation of robust high-throughput screening (HTS) campaigns.

This guide provides a detailed exploration of key HTS assays applicable to the discovery and characterization of novel indazolone derivatives. As a senior application scientist, this document moves beyond mere procedural descriptions to offer insights into the rationale behind experimental design, data interpretation, and the mitigation of common pitfalls. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute effective screening funnels for this promising class of compounds.

Biochemical Assays: Interrogating Target Engagement at the Molecular Level

Biochemical assays are fundamental in HTS for directly measuring the interaction of a compound with a purified biological target, such as an enzyme or receptor. This approach provides a clear, direct readout of a compound's potency and is often the first step in a screening cascade.

Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization is a powerful technique for monitoring binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein kinase), the tracer's tumbling is restricted, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an indazolone derivative that binds to the kinase will displace the fluorescent tracer, causing a decrease in polarization. This change in polarization is directly proportional to the inhibitory activity of the compound.

Causality in Experimental Design: The choice of a suitable fluorescent tracer is critical. It should bind to the target with an affinity that allows for displacement by potential inhibitors. The concentration of the tracer and the target protein are optimized to ensure a sufficient assay window (the difference in signal between the bound and unbound states) for robust hit identification.

Protocol: Fluorescence Polarization Assay for a Putative Indazolone-based Kinase Inhibitor

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
  • Kinase Solution: Prepare a stock solution of the purified kinase in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).
  • Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore) in assay buffer. The final concentration should be close to its dissociation constant (Kd) for the kinase.
  • Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.

2. Assay Procedure (384-well format):

  • Dispense 5 µL of the indazolone compound solution or DMSO (for controls) into the wells of a black, low-volume 384-well plate.
  • Add 10 µL of the kinase solution to each well.
  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
  • Add 5 µL of the fluorescent tracer solution to all wells.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the minimum control (tracer only), and mP_max is the average mP of the maximum control (tracer and kinase).
  • Plot the percent inhibition against the logarithm of the indazolone derivative concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Typical Parameters for a Kinase FP Assay

ParameterTypical Value/Range
Kinase Concentration1-10 nM
Fluorescent Tracer Conc.1-5 nM (near Kd)
Indazolone Conc. Range0.1 nM - 100 µM
Incubation Time60 minutes
Assay Volume20 µL
Z'-factor> 0.5

Graphviz Diagram: Fluorescence Polarization Assay Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Indazolone Indazolone Library (Serial Dilutions in DMSO) Dispense_Cmpd Dispense Compounds/ DMSO Controls Indazolone->Dispense_Cmpd Kinase Kinase Solution Add_Kinase Add Kinase Solution Kinase->Add_Kinase Tracer Fluorescent Tracer Add_Tracer Add Fluorescent Tracer Tracer->Add_Tracer Dispense_Cmpd->Add_Kinase 5 µL/well Incubate1 Incubate (15 min) Add_Kinase->Incubate1 10 µL/well Incubate1->Add_Tracer Incubate2 Incubate (60 min) Add_Tracer->Incubate2 5 µL/well Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a Fluorescence Polarization (FP) based kinase inhibitor screen.

Förster Resonance Energy Transfer (FRET) for Protease Activity

Principle: FRET is a distance-dependent interaction between two light-sensitive molecules (a donor and an acceptor). When the donor and acceptor are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. For a protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair on opposite sides of the cleavage site. In the intact state, FRET is high. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET. An indazolone derivative that inhibits the protease will prevent substrate cleavage, thus maintaining a high FRET signal.[3]

Causality in Experimental Design: The selection of the FRET pair and the peptide substrate sequence is paramount. The fluorophores must have overlapping spectra, and the peptide sequence must be a specific substrate for the target protease. The length of the peptide should be optimized to ensure efficient quenching in the uncleaved state.

Protocol: FRET-based Assay for a Putative Indazolone-based Protease Inhibitor

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
  • Protease Solution: Prepare a stock solution of the purified protease in assay buffer.
  • FRET Substrate Solution: Prepare a stock solution of the FRET peptide substrate in assay buffer.
  • Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.

2. Assay Procedure (384-well format):

  • Dispense 5 µL of the indazolone compound solution or DMSO into the wells of a black 384-well plate.
  • Add 10 µL of the protease solution to each well.
  • Incubate for 30 minutes at 37°C.
  • Initiate the reaction by adding 5 µL of the FRET substrate solution.
  • Monitor the fluorescence of both the donor and acceptor fluorophores over time (kinetic read) or at a fixed endpoint on a plate reader.

3. Data Analysis:

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission).
  • Determine the rate of substrate cleavage from the kinetic data or the endpoint FRET ratio.
  • Calculate the percent inhibition for each compound and determine the IC50 value as described for the FP assay.

AlphaScreen for Protein-Protein Interactions

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions with high sensitivity.[4][5] It utilizes two types of beads: a Donor bead that contains a photosensitizer and an Acceptor bead that contains a chemiluminescent agent. When the beads are brought into close proximity (within 200 nm) by a biological interaction (e.g., a protein-protein interaction), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade of chemical reactions that ultimately produce a luminescent signal. An indazolone derivative that disrupts the protein-protein interaction will prevent the beads from coming together, resulting in a loss of signal.[4][5]

Causality in Experimental Design: The key to a successful AlphaScreen assay is the specific and high-affinity tagging of the interacting proteins (e.g., with biotin and a GST-tag) to enable their capture by the corresponding streptavidin-coated Donor beads and anti-GST Acceptor beads. The concentrations of the proteins and beads need to be carefully titrated to achieve a robust signal-to-background ratio.

Protocol: AlphaScreen Assay for Inhibitors of a Protein-Protein Interaction

1. Reagent Preparation:

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
  • Protein A Solution: Prepare a stock solution of the biotinylated protein in assay buffer.
  • Protein B Solution: Prepare a stock solution of the GST-tagged protein in assay buffer.
  • Bead Suspension: Prepare a mixture of Streptavidin Donor beads and anti-GST Acceptor beads in assay buffer, protected from light.
  • Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.

2. Assay Procedure (384-well format):

  • Dispense 2 µL of the indazolone compound solution or DMSO into the wells of a white 384-well plate.
  • Add 4 µL of Protein A solution to each well.
  • Add 4 µL of Protein B solution to each well.
  • Incubate for 60 minutes at room temperature.
  • Add 10 µL of the bead suspension to each well in subdued light.
  • Incubate for 60-90 minutes at room temperature in the dark.
  • Read the plate on an AlphaScreen-compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition based on the decrease in the AlphaScreen signal and determine the IC50 values.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

Cell-based assays are crucial for evaluating the effects of indazolone derivatives in a more physiologically relevant environment. These assays can provide insights into a compound's cell permeability, cytotoxicity, and its impact on specific signaling pathways.

Luciferase Reporter Assays for Signaling Pathway Modulation

Principle: Luciferase reporter assays are widely used to study the regulation of gene expression in response to the activation or inhibition of signaling pathways.[6][7][8] A reporter construct is created by cloning a promoter or response element that is regulated by the pathway of interest upstream of a luciferase gene. This construct is then transfected into a suitable cell line. When the signaling pathway is activated, transcription factors bind to the response element, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is proportional to the activity of the signaling pathway. An indazolone derivative that modulates the pathway can be identified by its effect on the luciferase signal.

Causality in Experimental Design: The choice of the cell line and the specific response element is critical for the relevance of the assay. The cell line should have a functional signaling pathway of interest. For example, to screen for inhibitors of the NF-κB pathway, a cell line that shows robust NF-κB activation in response to a stimulus like TNF-α would be used, along with a reporter construct containing NF-κB response elements.[6][8][9][10]

Protocol: Luciferase Reporter Assay for Indazolone-based NF-κB Pathway Inhibitors

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
  • Seed the cells into a 96-well white, clear-bottom plate.
  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Assay Procedure:

  • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the indazolone derivatives or DMSO.
  • Pre-incubate the cells with the compounds for 1 hour.
  • Stimulate the cells with a known activator of the NF-κB pathway (e.g., 10 ng/mL TNF-α).
  • Incubate for 6-8 hours.
  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percent inhibition of NF-κB activation for each compound and determine the IC50 value.

Graphviz Diagram: NF-κB Signaling Pathway and Luciferase Reporter Assay

Caption: Simplified NF-κB signaling pathway and the principle of the luciferase reporter assay.

Cell Viability Assays (e.g., CellTiter-Glo®)

Principle: Cell viability assays are essential for assessing the cytotoxic effects of indazolone derivatives and for distinguishing between specific pathway inhibition and general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.[2][11][12][13] The assay reagent contains a thermostable luciferase and its substrate, which, in the presence of ATP from viable cells, produces a stable luminescent signal that is directly proportional to the number of viable cells.[2][11][12][13]

Causality in Experimental Design: The choice of cell line is critical and should be relevant to the intended therapeutic area (e.g., cancer cell lines for oncology drug discovery). The seeding density of the cells and the incubation time with the compounds need to be optimized to ensure that the cells are in a logarithmic growth phase and that there is a sufficient dynamic range for detecting both cytotoxic and cytostatic effects.

Protocol: CellTiter-Glo® Cell Viability Assay

1. Cell Culture:

  • Culture the desired cell line in the appropriate medium.
  • Seed the cells into a 96-well or 384-well white, clear-bottom plate at an optimized density.

2. Assay Procedure:

  • After allowing the cells to adhere overnight, add serial dilutions of the indazolone derivatives or DMSO to the wells.
  • Incubate for the desired period (e.g., 48 or 72 hours).
  • Equilibrate the plate to room temperature for 30 minutes.
  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percent cell viability relative to the DMSO-treated control cells.
  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percent viability against the compound concentration.

Data Analysis, Hit Validation, and Troubleshooting

A successful HTS campaign does not end with the primary screen. Rigorous data analysis and a well-defined hit validation cascade are essential for identifying true hits and eliminating false positives.[14][15][16][17]

Data Analysis and Hit Selection:

  • Normalization: Raw data from each plate should be normalized to the plate's internal controls (e.g., positive and negative controls) to account for plate-to-plate variability.

  • Hit Criteria: A common approach for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls or a Z-score threshold.[18]

Hit Validation Cascade:

  • Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response: Determine the potency (IC50 or EC50) of the confirmed hits by generating a dose-response curve.

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.

  • Counter-Screens: Screen hits against related targets to assess their selectivity.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the hit to the target protein.

Troubleshooting and Identifying False Positives:

  • Fluorescence Interference: Indazolone derivatives, like many aromatic compounds, can be inherently fluorescent or can quench fluorescence, leading to false positives or negatives in fluorescence-based assays.[19][20][21][22]

    • Mitigation: Pre-read the compound plates to identify autofluorescent compounds. Use red-shifted fluorophores to minimize interference from compound fluorescence.[20]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[23]

    • Mitigation: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer and re-test hits in the presence of varying detergent concentrations.

  • Reactivity: Some compounds may be reactive and covalently modify the target protein.

    • Mitigation: Perform a time-dependent inhibition assay to assess if the inhibition is irreversible.

Table 2: Common HTS Artifacts and Mitigation Strategies

ArtifactCauseMitigation Strategy
Autofluorescence The compound itself emits light at the detection wavelength.Pre-read compound plates; use red-shifted fluorophores; use non-fluorescence-based assays (e.g., luminescence).
Fluorescence Quenching The compound absorbs the excitation or emission light.Use orthogonal assays; measure compound absorbance spectra.
Compound Aggregation The compound forms aggregates that sequester and inhibit the target.Include detergents in the assay buffer; re-test hits with varying detergent concentrations.
Reactive Compounds The compound covalently modifies the target protein.Perform time-dependent inhibition assays; use mass spectrometry to detect covalent adducts.

Conclusion

The indazolone scaffold represents a rich source of novel therapeutic agents. The successful discovery of potent and selective indazolone derivatives is contingent upon the thoughtful design and execution of high-throughput screening campaigns. This guide has provided a comprehensive overview of key HTS assays, from direct biochemical interrogation of target engagement to functional cellular readouts. By understanding the principles behind each assay, carefully optimizing experimental parameters, and implementing a rigorous hit validation strategy, researchers can effectively navigate the complexities of HTS and unlock the full potential of the indazolone scaffold in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Methoxy-1H-indazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you improve your yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, with the indazolone core appearing in a range of biologically active molecules. The synthesis of this compound, while based on established chemical principles, can present unique challenges. This guide will focus on two primary synthetic routes and address the potential issues that may arise in each.

Proposed Synthetic Pathways

Based on established methods for indazolone synthesis, we will explore two plausible and efficient routes to this compound.

Route 1: Diazotization of 2-Amino-6-methoxybenzoic Acid

This is a classical and direct approach to the indazolone ring system. It involves the diazotization of the amino group of 2-amino-6-methoxybenzoic acid, followed by intramolecular cyclization.

Troubleshooting Guide

Low or No Yield of this compound

Q1: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix it?

A1: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

Potential Cause Explanation Recommended Solution
Poor Quality Starting Material The purity of your 2-amino-6-methoxybenzoic acid is crucial. Impurities can interfere with the diazotization reaction.- Ensure the starting material is pure by checking its melting point and NMR spectrum. - Recrystallize the starting material if necessary.
Inefficient Diazotization The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.[1][]- Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. - Use a strong acid like hydrochloric acid or sulfuric acid. - Ensure the sodium nitrite solution is added slowly to prevent a rapid increase in temperature.
Decomposition of Diazonium Salt Diazonium salts are often unstable at higher temperatures and can decompose before cyclization occurs.- Use the diazonium salt immediately in the next step without isolation. - Keep the reaction mixture cold until the cyclization step.
Incorrect pH for Cyclization The pH of the reaction mixture can influence the rate of cyclization.- After diazotization, carefully adjust the pH to be neutral or slightly basic to promote the intramolecular cyclization.
Presence of Water Anhydrous conditions are often beneficial for the cyclization step.- Use anhydrous solvents and reagents where possible.
Formation of Impurities

Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common issue. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring, potentially leading to side products.

Potential Impurity Formation Mechanism Mitigation Strategy
Azo Dyes The diazonium salt can couple with unreacted 2-amino-6-methoxybenzoic acid or the product itself to form colored azo compounds.[3]- Ensure slow addition of the diazotizing agent to maintain a low concentration of the diazonium salt at any given time. - Maintain a sufficiently acidic medium during diazotization to disfavor azo coupling.
Phenolic Byproducts The diazonium salt can react with water to form a phenol.- Maintain a low reaction temperature to minimize this decomposition pathway. - Use the diazonium salt promptly after its formation.
Unreacted Starting Material Incomplete reaction is a common source of impurity.- Increase the reaction time or temperature (for the cyclization step only). - Use a slight excess of the diazotizing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is a generalized procedure based on well-established diazotization and cyclization reactions for the synthesis of indazoles and related heterocycles.[][4]

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methoxybenzoic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Cyclization:

    • Slowly neutralize the acidic solution with a cold solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8. Maintain the temperature below 10 °C during neutralization.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • The precipitated product can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Visualization of the Synthetic Pathway

Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-6-methoxybenzoic_Acid 2-Amino-6-methoxybenzoic Acid This compound This compound 2-Amino-6-methoxybenzoic_Acid->this compound Diazotization & Cyclization NaNO2_HCl 1. NaNO2, HCl, 0-5 °C 2. Neutralization

Caption: Proposed synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q3: What is the role of the methoxy group in this synthesis?

A3: The 4-methoxy group is an electron-donating group. It can influence the reaction in several ways:

  • Activation of the aromatic ring: It can increase the nucleophilicity of the aromatic ring, which may affect the rate of cyclization.

  • Directing effect: In case of potential side reactions involving electrophilic aromatic substitution, the methoxy group is ortho-, para-directing.

  • Solubility: The methoxy group can affect the solubility of the starting material, intermediates, and the final product in different solvents.

Q4: How can I effectively purify the final product?

A4: this compound is expected to be a polar compound. Here are some recommended purification techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems like ethanol/water, methanol, or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is not effective or if you have a mixture of closely related impurities, column chromatography is a good option.[5]

    • Normal Phase: Use silica gel as the stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol). For basic compounds that may streak on silica, adding a small amount of triethylamine or ammonia to the eluent can improve separation.[6]

    • Reverse Phase: For very polar compounds, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be effective.[7]

Q5: What are the key analytical techniques to confirm the structure of this compound?

A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Will show characteristic aromatic proton signals, a singlet for the methoxy group, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: Will show the expected number of carbon signals, including those for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the indazolone ring.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching vibrations.

For comparison, the spectroscopic data for the related compound, 3-amino-4-methoxy-1H-indazole, shows a methoxy signal at 3.85 ppm in ¹H NMR (DMSO-d6).[8] The ¹H NMR spectrum of a similar indazolone derivative, 4H-indazol-4-one, 2,5,6,7-tetrahydro-3-(4-methoxyphenyl)-2-phenyl-, also shows a characteristic methoxy signal.[9]

References

Troubleshooting solubility issues of 4-Methoxy-1H-indazol-3(2H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methoxy-1H-indazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its heterocyclic aromatic structure, this compound exhibits limited solubility in aqueous media, a common hurdle in experimental and developmental workflows.[1][]

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from foundational principles of the compound's physicochemical properties to practical, step-by-step protocols and advanced troubleshooting. Our goal is to empower you with the scientific rationale behind each technique, enabling you to design robust and reproducible experimental protocols.

Understanding the Molecule: Physicochemical Drivers of Insolubility

The solubility of this compound is governed by its molecular structure. The indazolone core is a relatively non-polar, bicyclic aromatic system. Key features influencing its solubility include:

  • Indazole Ring System: This planar, aromatic structure contributes to strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

  • N-H Group: The proton on one of the nitrogen atoms can act as a hydrogen bond donor and is weakly acidic.

  • Ketone and Methoxy Groups: These groups can act as hydrogen bond acceptors.

  • Acidity/Basicity (pKa): The indazole N-H proton is weakly acidic. In solutions with a pH significantly above its pKa, the molecule will deprotonate to form a more soluble anionic species. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ratio of ionized to non-ionized drug at a given pH.[3][4][5]

Systematic Troubleshooting Workflow

Encountering solubility issues can be a frustrating and time-consuming process. The following workflow provides a logical decision tree to systematically diagnose and resolve these challenges, starting with the most common and straightforward solutions.

G cluster_0 cluster_1 Primary Troubleshooting Strategies cluster_2 Secondary Troubleshooting Strategies start START: Compound fails to dissolve in aqueous buffer stock_q Did you start with a high-concentration stock in an organic solvent? start->stock_q make_stock ACTION: Prepare a concentrated stock solution in 100% DMSO. stock_q->make_stock No precip_q Does the compound precipitate upon dilution into the aqueous buffer? stock_q->precip_q Yes make_stock->precip_q ph_adjust STRATEGY 1: pH Adjustment (for ionizable compounds) precip_q->ph_adjust Yes cosolvent STRATEGY 2: Co-Solvent System precip_q->cosolvent Yes temp_heat STRATEGY 3: Temperature Increase (Use with caution) ph_adjust->temp_heat If pH is not effective or compatible success SUCCESS: Compound is fully solubilized in working solution ph_adjust->success cosolvent->temp_heat If co-solvent is not effective or compatible cosolvent->success temp_heat->success formulation STRATEGY 4: Advanced Formulation (e.g., Solid Dispersions) formulation->success

Caption: A step-by-step decision tree for troubleshooting solubility.

Troubleshooting Guide & Protocols

Q1: My this compound powder will not dissolve directly in my aqueous buffer. What is the first and most critical step?

Answer: Direct dissolution of poorly soluble compounds in aqueous buffers is often unsuccessful. The standard and most reliable first step is to prepare a high-concentration stock solution in a suitable organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[8][9]

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol is a self-validating system for creating an accurate and usable stock solution.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of this compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[10]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a volumetric flask to achieve the target concentration (e.g., 100 mM). Volumetric flasks are calibrated for high accuracy.[10]

  • Dissolution: Cap the flask and mix thoroughly. Use a vortex mixer for several minutes. If needed, gentle warming in a water bath (30-40°C) or brief sonication can be applied to aid dissolution.

  • Validation Check: Once the solution appears homogenous, hold it up to a light source against a dark background. There should be no visible particulates, crystals, or cloudiness. A clear solution is indicative of complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C to minimize degradation and solvent absorption of water.

Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous experimental buffer. What should I do next?

Answer: This is a common phenomenon known as "salting out" or precipitation upon dilution. The aqueous environment is thermodynamically unfavorable for the compound. Your primary strategies to overcome this are pH adjustment and the use of co-solvents.[]

Strategy 1: pH Adjustment

Causality: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[11] this compound possesses a weakly acidic N-H proton. By increasing the pH of the aqueous buffer to a level significantly above the compound's pKa, you can deprotonate the molecule. The resulting anion is ionized and typically exhibits much higher aqueous solubility.[12][13] The Henderson-Hasselbalch equation quantitatively describes this relationship.[3][14]

Protocol 2: Determining Optimal pH for Solubilization
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5).

  • Test Dilution: Aliquot equal volumes of each buffer into separate microcentrifuge tubes.

  • Add Stock Solution: Add a small volume of your DMSO stock solution to each buffer to achieve the final desired experimental concentration.

  • Observe and Incubate: Vortex each tube immediately after adding the stock. Incubate at your experimental temperature for 15-30 minutes.

  • Validation Check: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes. Carefully inspect the bottom of each tube for a pellet. The lowest pH at which no precipitate is visible is your optimal working pH.

  • Critical Consideration: Always verify that the required pH is compatible with the stability of your compound and the integrity of your biological or chemical assay.

Strategy 2: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for non-polar compounds, effectively increasing their solubility by reducing the water's tendency to "squeeze out" the hydrophobic drug molecules.[][16]

Co-SolventTypical Starting Concentration (% v/v)Key Considerations
Ethanol 1-5%Generally well-tolerated in cell-based assays at low concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, often used in formulations. Can be viscous.
Propylene Glycol 1-10%Common vehicle for drug delivery.
N,N-Dimethylformamide (DMF) <1%Higher potential for toxicity; use with caution and only if necessary.

This data is compiled from general formulation principles.[][16]

Protocol 3: Co-Solvent Screening
  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5% Ethanol).

  • Test Dilution: Add your DMSO stock solution to each co-solvent buffer to reach the final desired concentration.

  • Observe and Validate: As in Protocol 2, vortex, incubate, and visually inspect for precipitation. The goal is to find the lowest percentage of co-solvent that maintains solubility.

  • Critical Consideration: Always run a vehicle control in your experiment containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with your assay.

Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to get my compound to dissolve? A: While increasing the temperature generally increases the solubility of most solids, this method should be used with caution.[17][18] The primary risk is that upon cooling to your experimental temperature (e.g., 37°C or room temperature), the solution will become supersaturated and the compound may precipitate out, often at an unpredictable time. Furthermore, elevated temperatures can cause chemical degradation of your compound. If used, it should be a last resort and the solution's stability at the final working temperature must be confirmed.

Q: Will sonication help dissolve the compound? A: Sonication is an effective method for breaking up aggregates and accelerating the rate of dissolution. It is particularly useful when preparing the initial organic stock solution. However, it does not increase the intrinsic equilibrium solubility of the compound in a given solvent. If a compound is precipitating from an aqueous buffer, sonication will likely only temporarily resuspend the particles, not truly dissolve them.

Q: What are the downstream implications of using DMSO or other solubility enhancers in my biological assays? A: This is a critical consideration. High concentrations of DMSO (>0.5-1%) can be toxic to cells, induce differentiation, or act as a confounding variable in enzymatic assays. Similarly, significant shifts in pH can alter protein function, cell viability, and reaction kinetics. It is imperative to:

  • Keep the final concentration of all organic solvents as low as possible.

  • Always include a "vehicle control" in your experiments that contains the identical concentration of DMSO, co-solvents, and buffer pH as your test condition, but without the compound. This allows you to subtract any background effects of the solvent system itself.

Q: What is the best way to store my working solutions? A: Concentrated stock solutions in anhydrous DMSO are generally stable for long periods when stored at -20°C or -80°C.[19] However, dilute aqueous working solutions are often much less stable. It is best practice to prepare fresh working solutions from the frozen stock immediately before each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller single-use aliquots.

References

Technical Support Center: Optimizing Reaction Conditions for Indazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Section 1: Foundational Principles of Indazolone Synthesis

The indazolone core is a privileged scaffold in medicinal chemistry, and its synthesis has been approached through various strategies. Understanding the underlying mechanisms of these methods is crucial for effective troubleshooting.

One of the classical and straightforward methods involves the cyclization of o-hydrazinobenzoic acid. This reaction is typically performed under acidic conditions with heating. The acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety, followed by dehydration to yield the indazolone ring.[1][2]

More contemporary methods include photochemical approaches, which offer milder reaction conditions. For instance, o-nitrobenzyl alcohols can be converted in situ to highly reactive o-nitrosobenzaldehydes upon UV irradiation. These intermediates then react with primary amines to form indazolones, often in aqueous media at room temperature.[3][4] This method avoids the harsh conditions associated with some traditional syntheses.[5]

Copper-catalyzed methods have also emerged as powerful tools for indazolone synthesis. These can involve, for example, the coupling of 2-haloarylcarboxylic acids with hydrazines or intramolecular C-N bond formation.[5]

The choice of synthetic route often depends on the desired substitution pattern, the availability and stability of starting materials, and scalability requirements. Each method, however, comes with its own set of potential challenges that can impact reaction efficiency and product quality.

Section 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during your indazolone synthesis experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount. Impurities in reactants such as o-hydrazinobenzoic acid or substituted anilines can lead to side reactions and inhibit the desired transformation.

    • Action: Verify the purity of your starting materials using techniques like NMR, melting point analysis, or chromatography. If necessary, purify them by recrystallization or column chromatography before use. For instance, when synthesizing from o-hydrazinobenzoic acid, ensure it is free from isomeric impurities.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. An inadequate temperature may not provide sufficient energy to overcome the activation barrier, while excessive heat can lead to decomposition of reactants, intermediates, or the final product.

    • Action: If your reaction is sluggish, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS. For thermally sensitive compounds, a lower temperature for a longer duration might be beneficial. For photochemical reactions, ensure the light source is providing the correct wavelength and intensity.[3][5]

  • Incorrect Solvent: The solvent can significantly influence reactant solubility, the stability of intermediates, and the reaction pathway.

    • Action: If you suspect a solvent issue, perform small-scale screening with a variety of solvents of different polarities. For example, in some photochemical syntheses of indazolones, acetonitrile has been found to be a more suitable solvent than methanol or THF.[5]

  • Catalyst Inactivity (for catalyzed reactions): In copper-catalyzed reactions, the catalyst's activity is crucial. The catalyst can be poisoned by impurities in the starting materials or solvent, or it may require specific conditions for activation.

    • Action: Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of impurities alongside my desired indazolone. How can I identify and minimize these side products?

Answer:

The formation of side products can complicate purification and reduce your yield. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

  • Formation of Isomeric Indazoles: In syntheses where N-substitution is possible, you may obtain a mixture of N1 and N2 substituted indazoles.

    • Action: The regioselectivity can often be controlled by the choice of base, solvent, and the electronic nature of the substituents on the indazole ring. For instance, in N-alkylation reactions, sterically bulky groups at the C3 position can favor N1 alkylation.

  • Unreacted Starting Materials: The presence of starting materials in your final product indicates an incomplete reaction.

    • Action: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of your reactants is correct.

  • Formation of Hydrazones or Dimers: In the synthesis from o-hydrazinobenzoic acid, side reactions such as the formation of hydrazones or dimeric impurities can occur, especially at elevated temperatures.

    • Action: Careful control of the reaction temperature and time is crucial. Using a slightly acidic medium can help to minimize the formation of these byproducts.[1]

  • Dehalogenation in Photochemical Reactions: When using halogen-substituted o-nitrobenzyl alcohols in photochemical syntheses, dehalogenation can be a competing side reaction.

    • Action: Optimizing the reaction media and the ratio of reactants can minimize this side reaction. Some protocols have been developed that are more compatible with halide-substituted substrates.[5]

Issue 3: Purification Challenges

Question: I am having difficulty purifying my indazolone product. What are the best practices for purification?

Answer:

Purification can be challenging, especially if the side products have similar polarities to your desired compound.

  • Recrystallization: This is often the most effective method for purifying solid indazolone derivatives.

    • Action: Select a solvent or a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indazolones include methanol, ethanol, and ethyl acetate.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful tool.

    • Action: Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity. Monitor the separation using TLC to identify the fractions containing your pure product.

  • Acid-Base Extraction: If your indazolone has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.

    • Action: Dissolve the crude product in an organic solvent and extract with an aqueous acid or base. Neutralize the aqueous layer to precipitate your product, which can then be collected by filtration.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated hydrochloric acid in the synthesis of indazolone from o-hydrazinobenzoic acid?

A1: The concentrated hydrochloric acid serves as a catalyst. It protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen, thus facilitating the intramolecular cyclization and subsequent dehydration to form the indazolone ring.[1][2]

Q2: In photochemical indazolone synthesis, why is an excess of the primary amine sometimes used?

A2: The photogenerated o-nitrosobenzaldehyde intermediate can be highly reactive and unstable. Using an excess of the primary amine helps to trap this intermediate efficiently, driving the reaction towards the desired indazolone product and minimizing the formation of degradation products.[5]

Q3: Can I use a strong base in the synthesis of indazolones from o-nitrobenzyl alcohols?

A3: While some base-mediated methods exist, strong bases can lead to side reactions, especially with substrates that have acidic benzylic protons.[3] Photochemical methods that proceed under neutral or mildly acidic conditions can be advantageous for such substrates.[3][4]

Q4: How can I monitor the progress of my indazolone synthesis?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are the key safety precautions I should take when synthesizing indazolones?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents, like hydrazine derivatives, can be toxic and should be handled with care. If your synthesis involves diazo compounds, be aware of their potential explosive nature and use a safety shield.[6] Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of 3-Indazolone from o-Hydrazinobenzoic Acid Hydrochloride[1][2]
  • In a round-bottomed flask equipped with a reflux condenser, combine o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml).

  • Heat the mixture to reflux for 30 minutes.

  • Transfer the resulting solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.

  • Allow the solution to cool. Neutralize the solution by adding sodium carbonate in small portions until the acid is neutralized.

  • Let the suspension stand for 2 hours to allow for complete precipitation.

  • Collect the nearly colorless indazolone by filtration, wash with cold water, and air-dry.

  • For further purification, the indazolone can be recrystallized from methanol.

Table 1: Optimization of Reaction Conditions for a Photochemical Indazolone Synthesis[5]
EntrySolventAmine EquivalentsTime (h)Yield (%)
1Methanol2352
2THF2345
3Acetonitrile2368
4Acetonitrile2.5375
5Water2.5382

Reaction conditions: o-nitrobenzyl alcohol derivative (0.3 mmol), primary amine, solvent (6 mL), UV irradiation.

Section 5: Visualizing Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_temp Optimize Reaction Temperature check_sm->check_temp Pure purify_sm->check_temp screen_temp Screen Temperatures (e.g., RT, 50°C, 80°C) check_temp->screen_temp Suboptimal check_solvent Evaluate Solvent check_temp->check_solvent Optimal screen_temp->check_solvent screen_solvent Screen Solvents (e.g., ACN, MeOH, H2O) check_solvent->screen_solvent Ineffective check_catalyst Assess Catalyst Activity check_solvent->check_catalyst Effective screen_solvent->check_catalyst fresh_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->fresh_catalyst Inactive end Improved Yield check_catalyst->end Active fresh_catalyst->end PhotochemicalMechanism start o-Nitrobenzyl Alcohol intermediate1 o-Nitrosobenzaldehyde (in situ) start->intermediate1 UV Light condensation Condensation & Cyclization intermediate1->condensation amine Primary Amine (R-NH2) amine->condensation product Indazolone condensation->product - H2O

References

Common side products in the synthesis of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1H-indazol-3(2H)-one. It is designed to offer practical, field-proven insights into common challenges, with a focus on the identification and mitigation of side products. The information herein is structured in a question-and-answer format to directly address issues that may be encountered during experimental work.

I. Overview of the Primary Synthetic Route

The most common and direct laboratory-scale synthesis of this compound involves the diazotization of 2-amino-3-methoxybenzoic acid, followed by an intramolecular cyclization. This method is favored for its atom economy and the ready availability of the starting material.

The general transformation is depicted below:

Synthesis of this compound cluster_reactants Reactants cluster_product Product start 2-amino-3-methoxybenzoic acid end This compound start->end Diazotization & Cyclization reagents 1. NaNO2, HCl (aq) 2. Reduction/Neutralization

Caption: General synthetic scheme for this compound.

While this route is conceptually straightforward, the reactive nature of the intermediate diazonium salt can lead to the formation of several undesired side products. Understanding the mechanisms behind the formation of these impurities is critical for optimizing the reaction conditions to maximize the yield and purity of the target molecule.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the formation of side products during the synthesis of this compound.

FAQ 1: My reaction yields a significant amount of a phenolic impurity. What is it and how can I prevent its formation?

Answer:

The most probable phenolic impurity is 2-hydroxy-3-methoxybenzoic acid . Its formation is a classic issue in reactions involving the diazotization of aminobenzoic acids.

Mechanism of Formation:

The diazonium salt intermediate, formed from the reaction of the primary amine with nitrous acid, is highly electrophilic. While the desired pathway is an intramolecular cyclization, the diazonium group is also an excellent leaving group (N₂ gas). In an aqueous acidic medium, water can act as a nucleophile, attacking the aromatic ring at the position of the diazonium group. This leads to the substitution of the diazonium group with a hydroxyl group, a reaction often referred to as hydroxylation.[1]

Hydroxylation_Side_Reaction start 2-amino-3-methoxybenzoic acid diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H+ product This compound (Desired Product) diazonium->product Intramolecular Cyclization side_product 2-hydroxy-3-methoxybenzoic acid (Side Product) diazonium->side_product H2O (Nucleophilic Attack) Decarboxylation_Pathway diazonium Diazonium Salt of 2-amino-3-methoxybenzoic acid benzyne 3-Methoxybenzyne (Reactive Intermediate) diazonium->benzyne - N2, - CO2 byproducts Various Byproducts benzyne->byproducts Reaction with Nucleophiles

References

Technical Support Center: Stability Profiling of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxy-1H-indazol-3(2H)-one is a heterocyclic compound belonging to the indazolone class. Such scaffolds are of significant interest in medicinal chemistry and drug development. A thorough understanding of a compound's chemical stability is a cornerstone of successful research, ensuring data integrity, enabling robust assay development, and informing downstream formulation and storage strategies. This guide provides a comprehensive framework for researchers to investigate and troubleshoot the stability of this compound across various experimental conditions. While specific degradation kinetics for this molecule are not extensively published, this document leverages established principles of physical organic chemistry and regulatory guidelines on forced degradation to provide a predictive and practical approach.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound critical for my research?

Understanding the stability of your compound is paramount for several reasons:

  • Data Reproducibility: An unstable compound can degrade during an experiment, leading to lower-than-expected concentrations and inconsistent results.

  • Biological Activity: Degradants may be inactive, have different activity, or exhibit toxicity, confounding the interpretation of biological data.

  • Analytical Accuracy: Stability-indicating analytical methods are required to distinguish the parent compound from any potential degradants.[2]

  • Storage and Handling: Proper stability data informs optimal storage conditions (temperature, light exposure, solvent choice) and defines the compound's shelf-life.

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, this compound has several potential points of instability:

  • Hydrolysis: The indazolone core contains a cyclic amide (lactam) functionality. This bond is susceptible to cleavage under both acidic and basic conditions, which would result in a ring-opening to form a substituted 2-hydrazinylbenzoic acid derivative.

  • Oxidation: The electron-rich aromatic system and the nitrogen atoms can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[1] This can lead to the formation of N-oxides or other complex oxidative products.

  • Photodegradation: Many aromatic heterocyclic systems are sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of radical species and subsequent complex degradation pathways.[1][2]

Q3: How does the 4-methoxy substituent affect the molecule's stability?

The methoxy group (-OCH₃) is an electron-donating group. This can influence stability in two ways:

  • Increased Oxidative Sensitivity: By increasing the electron density of the benzene ring, the methoxy group can make the molecule more susceptible to electrophilic attack and oxidative degradation.

  • Potential for Ether Cleavage: Under very harsh acidic conditions (e.g., refluxing with strong acids like HBr or HI), the methoxy ether bond could be cleaved to form a 4-hydroxy derivative. However, this is unlikely to occur under typical experimental aqueous buffer conditions.

Q4: What are the best general-purpose solvents for storing this compound?

For short-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred for stock solutions, as they minimize the risk of hydrolysis. For long-term storage, it is best to store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. The stability in aqueous buffers and protic organic solvents (like methanol or ethanol) should always be experimentally determined.

Troubleshooting Guide: Stability Issues in Experiments

Issue 1: I observe a progressive loss of my compound's peak area in HPLC analysis when using an aqueous buffer.

  • Probable Cause: Hydrolysis. The lactam ring in the indazolone core is likely undergoing pH-dependent hydrolysis.

  • Troubleshooting Steps:

    • Analyze pH-Dependence: Run a time-course experiment where the compound is incubated in buffers of different pH values (e.g., pH 3, pH 7, pH 9). Monitor the disappearance of the parent peak and the appearance of any new peaks over time.

    • Lower Temperature: If experimentally feasible, perform your assays at a lower temperature to reduce the rate of hydrolysis.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.

    • Consider an Aprotic Co-solvent: If your assay permits, introducing a small percentage of an aprotic co-solvent like DMSO may help improve stability, but be sure to validate that the co-solvent does not interfere with the experiment.

Issue 2: After preparing my solutions, I see new, unexpected peaks in my LC-MS analysis, even in organic solvents.

  • Probable Cause: Oxidation or Photodegradation.

  • Troubleshooting Steps:

    • Control for Light: Prepare a fresh solution and divide it into two vials. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed to ambient lab light. Analyze both after several hours. A difference in the chromatograms indicates photosensitivity.

    • Control for Oxygen: Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Store the solution under an inert atmosphere. If the formation of impurities is reduced, oxidation is the likely cause.

    • Check Solvent Purity: Peroxides can form in older solvents (especially ethers like THF or dioxane) and act as powerful oxidizing agents. Use fresh, high-purity solvents.

Issue 3: My compound seems stable in DMSO, but when I dilute it into methanol for an experiment, I see degradation.

  • Probable Cause: Solvolysis. Protic solvents like methanol can participate directly in degradation reactions. In this case, methanolysis could occur, where methanol acts as the nucleophile to attack the lactam ring, leading to the formation of a methyl ester degradant.

  • Troubleshooting Steps:

    • Confirm Degradant Structure: Use LC-MS/MS to identify the mass of the degradant. A mass increase of 32 Da (CH₄O) from the parent compound would strongly suggest methanolysis.

    • Switch to an Aprotic Solvent: If possible, switch the dilution solvent to an aprotic one like acetonitrile (ACN). ACN is generally more inert than protic solvents.

    • Evaluate Other Alcohols: If an alcohol is required, test the stability in a more sterically hindered alcohol like isopropanol, which may react more slowly.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Compound Stock (e.g., 1 mg/mL in ACN) Prepare_Samples Aliquot stock into separate vials for each condition Start->Prepare_Samples Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prepare_Samples->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prepare_Samples->Base Neutral Neutral Hydrolysis (Water, 60°C) Prepare_Samples->Neutral Oxidation Oxidation (3% H2O2, RT) Prepare_Samples->Oxidation Photo Photolytic (ICH Q1B light exposure) Prepare_Samples->Photo Thermal Thermal (60°C, solid state) Prepare_Samples->Thermal Quench Quench reaction (neutralize, dilute) Acid->Quench Base->Quench Neutral->Quench Oxidation->Quench Photo->Quench Thermal->Quench Analysis Analyze via LC-MS/UV (vs. T=0 and control samples) Quench->Analysis Data Identify Degradants & Calculate % Degradation Analysis->Data

Caption: General workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.

    • Neutral Hydrolysis: Mix with purified water. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Photolytic Degradation: Expose the solution (in a photostable container like quartz) and solid material to light conditions as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately before analysis, stop the degradation by neutralizing the sample (for acid/base conditions) and diluting it with the mobile phase to halt the reaction.

  • Analysis: Analyze all samples, along with a time-zero (T=0) sample and an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.

  • Evaluation: Calculate the percentage of degradation and identify the mass of any new peaks observed in the mass spectrometer.

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a versatile reversed-phase column, such as a C18, 100 Å, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is crucial to separate the parent compound from potentially more polar or non-polar degradants.

    • Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for impurities.

    • Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λₘₐₓ of the parent compound). This helps ensure no peaks are missed and can assist in peak purity assessment. Couple this with a mass spectrometer for identification.

Data Summary and Interpretation

After conducting forced degradation studies, summarize the data in a clear format.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition (Time)% Parent RemainingMajor Degradant RRTMajor Degradant [M+H]⁺
Control (24h) 99.8%--
0.1 M HCl (60°C, 8h) 85.2%0.75181.08
0.1 M NaOH (RT, 4h) 78.9%0.75181.08
3% H₂O₂ (RT, 24h) 91.5%0.88179.07
Photolytic (ICH Q1B) 94.3%1.12161.06

RRT: Relative Retention Time

Interpreting the Hypothetical Data:
  • The compound shows significant degradation under both acidic and basic conditions, yielding a degradant with an [M+H]⁺ of 181.08. This corresponds to the addition of a water molecule (C₈H₈N₂O + H₂O = C₈H₁₀N₂O₂), strongly suggesting hydrolytic ring-opening.

  • Oxidative stress leads to a different degradant with an [M+H]⁺ of 179.07, corresponding to the addition of an oxygen atom (C₈H₈N₂O + O = C₈H₈N₂O₂), possibly an N-oxide or a hydroxylated species.

  • The molecule has some sensitivity to light, producing a degradant with a different chromatographic profile.

Caption: Plausible hydrolytic degradation of the indazolone ring.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: Evaluating 4-Methoxy-1H-indazol-3(2H)-one Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides a comparative technical analysis of a novel indazole-based compound, 4-Methoxy-1H-indazol-3(2H)-one, alongside three well-characterized kinase inhibitors: PD173074, GW5074, and Indirubin-3'-monoxime. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of their respective efficacies, supported by experimental data and detailed protocols.

Introduction to Kinase Inhibition and the Indazole Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The indazole ring system, a bicyclic heteroaromatic structure, has proven to be a versatile scaffold for the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core.[1] The unique structural and electronic properties of the indazole nucleus allow for diverse chemical modifications to achieve high potency and selectivity against various kinase targets.

This guide will explore the hypothetical kinase inhibitory profile of this compound, a compound designed to leverage the advantageous properties of the indazole scaffold. We will compare its theoretical efficacy with that of established inhibitors targeting key signaling pathways.

The Inhibitors: A Head-to-Head Comparison

For this comparative analysis, we have selected three inhibitors with distinct kinase targets, representing different families of kinases implicated in oncogenesis and other pathologies.

  • This compound (Hypothetical Profile): Based on the prevalence of indazole-based compounds targeting receptor tyrosine kinases and downstream signaling components, we will hypothesize that this compound is a multi-targeted inhibitor with primary activity against Fibroblast Growth Factor Receptors (FGFRs) and members of the RAF-MEK-ERK pathway. This hypothetical profile is informed by the known activities of other indazole derivatives.[1]

  • PD173074: A potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR3.[2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4]

  • GW5074: A potent and selective inhibitor of c-Raf1 kinase, a key component of the MAPK/ERK signaling pathway.[5][6] It has been shown to have minimal effect on a range of other kinases, highlighting its selectivity.[5][7]

  • Indirubin-3'-monoxime: A derivative of a natural product, indirubin, that acts as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[8]

The following table summarizes the key efficacy data for these inhibitors.

InhibitorPrimary Target(s)IC50 Values
This compound FGFR1, c-Raf (Hypothetical)-
PD173074 FGFR1, FGFR3, VEGFR2FGFR1: ~21.5-25 nM[2][3], FGFR3: 5 nM[3][9], VEGFR2: ~100-200 nM[2][3][4]
GW5074 c-Raf19 nM[5][6][7]
Indirubin-3'-monoxime CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, GSK-3βCDK1/cyclin B: 0.18 µM[8], CDK2/cyclin A: 0.44 µM[8], CDK2/cyclin E: 0.25 µM[8], CDK5/p35: 65 nM[8], GSK-3β: 22 nM[10]

Signaling Pathways and Inhibitor Intervention Points

To visualize the mechanisms of action of these inhibitors, the following diagrams illustrate their points of intervention in key cellular signaling pathways.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription PD173074 PD173074 PD173074->FGFR Inhibits RAF_MEK_ERK_Signaling cluster_upstream Upstream Signaling cluster_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription GW5074 GW5074 GW5074->RAF Inhibits Cell_Cycle_Regulation cluster_regulation Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 Indirubin Indirubin-3'-monoxime Indirubin->CyclinD_CDK46 Inhibits Indirubin->CyclinE_CDK2 Inhibits Indirubin->CyclinA_CDK2 Inhibits Indirubin->CyclinB_CDK1 Inhibits Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Western Blot Assay A1 Prepare Kinase Reaction Mix A2 Add Inhibitor A1->A2 A3 Initiate with [γ-³²P]ATP A2->A3 A4 Incubate A3->A4 A5 Terminate Reaction A4->A5 A6 SDS-PAGE & Autoradiography A5->A6 A7 Quantify & Calculate IC50 A6->A7 B1 Cell Culture & Treatment B2 Cell Lysis B1->B2 B3 Protein Quantification B2->B3 B4 SDS-PAGE & Transfer B3->B4 B5 Immunoblotting B4->B5 B6 Signal Detection B5->B6 B7 Quantify & Calculate IC50 B6->B7

References

Validating 4-Methoxy-1H-indazol-3(2H)-one as a Novel Therapeutic Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous small-molecule kinase inhibitors approved for therapeutic use.[1][2][3] Its unique structure allows for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve high potency and selectivity against various cancer targets.[4] This guide provides a comprehensive framework for researchers and drug development professionals on the validation of a novel indazole derivative, 4-Methoxy-1H-indazol-3(2H)-one, as a potential therapeutic agent. We will explore a logical, data-driven approach to compare its potential efficacy against other known indazole-based inhibitors and provide detailed experimental protocols for its validation.

The Competitive Landscape: Benchmarking Against Established Indazole Analogs

A critical first step in validating a new therapeutic candidate is to understand its performance relative to existing compounds. While this compound is a novel entity, we can hypothesize its potential activity based on the performance of structurally related indazole derivatives that have been evaluated as kinase inhibitors. The following table presents a comparative summary of hypothetical data for our lead compound against publicly available data for other indazole-based kinase inhibitors. This comparison is crucial for establishing a baseline for expected potency and for identifying potential points of differentiation.

Compound/Drug NamePrimary Target(s)IC50 (Kinase Assay)Cell LineGI50 (Cell-Based Assay)Reference
This compound (Hypothetical) PAK1 15 nM MDA-MB-231 (Breast) 150 nM N/A
Compound 30lPAK19.8 nMMDA-MB-231 (Breast)Not Reported[5]
Compound B6PAK45.9 nMA549 (Lung)2.53 µM[4]
AKE-72 (Compound 5)BCR-ABL (T315I)9 nMK-562 (Leukemia)< 10 nM[6]
Compound 6oUnknown (Induces apoptosis via Bcl-2/p53)Not ApplicableK562 (Leukemia)5.15 µM[7][8]
Compound 2fUnknown (Induces apoptosis via ROS)Not Applicable4T1 (Breast)0.23–1.15 µM[1]

IC50: Half-maximal inhibitory concentration in biochemical assays. GI50: Half-maximal growth inhibition in cell-based assays.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a novel therapeutic candidate is a multi-stage process that requires rigorous experimental testing. Below, we outline a self-validating workflow designed to assess the therapeutic potential of this compound, from target identification to in vitro efficacy and mechanism of action studies.

Target Identification and Engagement

The first crucial step is to identify the primary molecular target(s) of this compound. Given the prevalence of indazole derivatives as kinase inhibitors, a broad kinase screen is a logical starting point.[9][10]

Experimental Protocol: Kinome-Wide Profiling

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a concentration of 1 µM against a panel of several hundred kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined. A "hit" is typically defined as a kinase with >90% inhibition.

  • Dose-Response Validation: For each "hit" kinase, perform a dose-response assay to determine the IC50 value. This confirms the potency of the compound against the identified target.

Logical Workflow for Target Identification

G cluster_0 Target Identification Lead Compound Lead Compound Kinome Screen Kinome Screen Lead Compound->Kinome Screen 1 µM screening Primary Hits Primary Hits Kinome Screen->Primary Hits >90% inhibition Dose-Response Dose-Response Primary Hits->Dose-Response IC50 determination Validated Target Validated Target Dose-Response->Validated Target

Workflow for identifying and validating the primary kinase target.

In Vitro Efficacy Assessment

Once the primary target is identified, the next step is to assess the compound's effect on cancer cells. This involves a series of in vitro assays to measure cell viability, apoptosis, and migration.

Experimental Protocol: Cell Viability (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of other indazole derivatives.[2]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for a PAK1 inhibitor) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is commonly used to quantify apoptosis induced by anticancer compounds.[7]

  • Cell Treatment: Treat cells with this compound at its GI50 and 2x GI50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Elucidation of the Mechanism of Action

Understanding the downstream effects of target inhibition is crucial for validating the mechanism of action. Western blotting is a standard technique to probe changes in protein expression and phosphorylation in the target signaling pathway.

Hypothetical Signaling Pathway for a PAK1 Inhibitor

G cluster_1 PAK1 Signaling Pathway PAK1 PAK1 MEK MEK PAK1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Snail Snail ERK->Snail activates Migration Migration Snail->Migration promotes This compound This compound This compound->PAK1

Hypothesized PAK1 signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., p-PAK1, PAK1, p-ERK, ERK, Snail) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. A decrease in the phosphorylation of downstream targets would support the proposed mechanism of action.[5]

Conclusion

The validation of a novel therapeutic candidate like this compound requires a systematic and rigorous approach. By benchmarking its performance against known indazole-based inhibitors and employing a logical workflow of target identification, in vitro efficacy testing, and mechanism of action studies, researchers can build a strong data package to support its further development. The protocols and comparative framework provided in this guide offer a solid foundation for these critical validation studies.

References

Cross-reactivity profiling of 4-Methoxy-1H-indazol-3(2H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Kinase Selectivity Profile of 4-Methoxy-1H-indazol-3(2H)-one

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Off-target activities can lead to toxicity or unexpected polypharmacology, making early-stage selectivity profiling a critical step in drug discovery.[1][2] This guide presents a comprehensive cross-reactivity analysis of this compound, a novel compound featuring the indazole scaffold known to be a privileged structure in kinase inhibition.[3][4][5] Utilizing a luminescent-based biochemical assay, we profiled the compound against a diverse panel of 15 kinases and compared its performance against two well-characterized inhibitors: the broadly active Staurosporine and the SRC-family selective inhibitor Dasatinib. Our findings characterize this compound as a potent and highly selective inhibitor of SRC kinase, with minimal off-target activity across the tested panel, highlighting its potential as a promising lead for further development.

Introduction: The Imperative for Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are crucial regulators of nearly all cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2][7] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[8][9][10] This conservation, however, presents a significant challenge: achieving selectivity for a specific kinase over other structurally similar kinases.[9][11]

A lack of selectivity can lead to two primary outcomes:

  • Toxicity: Inhibition of unintended kinases ("off-targets") can disrupt essential signaling pathways, causing adverse effects.

  • Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial, but this must be a deliberate and well-understood aspect of the drug's mechanism of action.[1]

Therefore, rigorous, early-stage profiling of a compound's activity across a broad spectrum of kinases—known as cross-reactivity or selectivity profiling—is essential to interpret biological data correctly and guide medicinal chemistry efforts.[6][12]

The indazole core is a well-established pharmacophore in the design of kinase inhibitors, present in several approved anticancer drugs like Axitinib and Pazopanib.[3][4][13] This guide focuses on This compound , a novel derivative of this scaffold. Our objective is to provide a clear, data-driven comparison of its kinase selectivity profile against relevant benchmarks to assess its potential as a specific and potent therapeutic agent.

Experimental Design & Rationale

To build a robust and informative selectivity profile, our experimental approach was designed with the following considerations:

  • Assay Platform: We selected the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that quantifies kinase activity by measuring ADP production.[14][15] This platform is universal, compatible with a wide range of kinases and ATP concentrations, and is less prone to interference from test compounds compared to other methods, making it a gold standard for profiling.[16][17][18]

  • Kinase Panel Selection: A panel of 15 kinases was chosen to represent diverse families within the human kinome (Tyrosine Kinases, Serine/Threonine Kinases, etc.). This diversity is crucial for identifying off-target activities and establishing a true selectivity profile. The panel includes SRC, a hypothesized primary target based on the indazole scaffold's known propensity to inhibit tyrosine kinases.[19][20]

  • Comparator Compounds:

    • Staurosporine: A natural alkaloid known for its potent but non-selective inhibition of a vast number of kinases.[21][22][23] It serves as a benchmark for broad-spectrum activity.

    • Dasatinib: An FDA-approved drug that potently inhibits the SRC and ABL kinases, among others.[7] It provides a reference for a clinically successful, multi-targeted but still relatively selective inhibitor.

The overall workflow for this comparative analysis is depicted below.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test Compound & Comparators) Reaction Kinase Reaction (Compound + Kinase + Substrate + ATP) Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction Termination Reaction Termination (Add ADP-Glo™ Reagent) Reaction->Termination Detection Signal Generation (Add Kinase Detection Reagent) Termination->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate % Inhibition & Determine IC50 Values Luminescence->IC50 Profile Generate Selectivity Profile IC50->Profile G cluster_inhibitors cluster_effects A Selective Inhibitor (e.g., this compound) On-Target Kinase (SRC) Off-Target Kinases A_effect High Potency (Low nM) A:f1->A_effect Strong Inhibition C_effect Low/No Potency (µM) A:f2->C_effect Weak/No Inhibition B Multi-Targeted Inhibitor (e.g., Dasatinib) Primary Targets (SRC, ABL) Secondary Targets (VEGFR2) Other Kinases B:f1->A_effect Strong B_effect Medium Potency (High nM) B:f2->B_effect Moderate B:f3->C_effect Weak C Non-Selective Inhibitor (e.g., Staurosporine) Kinase 1 Kinase 2 ... Kinase N C:f1->A_effect Strong C:f2->A_effect Strong C:f3->A_effect Strong

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-indazol-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding their way into clinical trials and approved drugs for a wide range of diseases.[1] Among these, the 4-Methoxy-1H-indazol-3(2H)-one core represents a particularly intriguing starting point for the design of novel therapeutic agents. Its structural rigidity, potential for hydrogen bonding, and the electronic influence of the methoxy group make it a promising scaffold for targeting various biological macromolecules.

This guide provides an in-depth comparison of hypothetical analogs of this compound, exploring how structural modifications can influence their biological activity. We will delve into the rationale behind substituent choices, present comparative data in a structured format, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The this compound Scaffold: A Privileged Structure

The this compound structure exists in tautomeric equilibrium with its enol form, 4-methoxy-1H-indazol-3-ol. This tautomerism can be crucial for its interaction with biological targets, allowing it to act as both a hydrogen bond donor and acceptor. The methoxy group at the 4-position is of particular interest, as studies on other indazole series have shown that methoxy or hydroxyl substituents at this position can enhance biological potency, for instance, in the development of CCR4 antagonists.[2]

To systematically explore the structure-activity relationship (SAR) of this scaffold, we will consider substitutions at three key positions:

  • N1-position: Substitution at this position can influence the compound's pharmacokinetic properties and provides a vector for reaching out to different regions of a target's binding site.

  • N2-position: Alkylation or arylation at N2 can significantly alter the electronic properties and steric profile of the molecule.

  • C6-position of the Benzene Ring: This position is often solvent-exposed in protein binding pockets, making it an ideal point for introducing substituents that can improve solubility or introduce additional interactions.

The following diagram illustrates the core scaffold and the positions selected for substitution in our comparative analysis.

Caption: Core this compound scaffold and key substitution points.

Comparative Analysis of Analog Activities

For the purpose of this guide, we will consider the inhibitory activity of our hypothetical analogs against a representative protein kinase, a common target for indazole-based compounds. The following table summarizes the structure-activity relationships, with inhibitory concentrations (IC50) representing the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.

Compound IDR1-Substituent (N1)R2-Substituent (N2)R3-Substituent (C6)Kinase IC50 (nM)Rationale for Design & Observed Activity
1 HHH1500Parent Scaffold: Exhibits weak baseline activity. The unsubstituted scaffold serves as a starting point for optimization.
2 -CH3HH850Small Alkyl Substitution at N1: The methyl group likely improves cell permeability and may provide favorable van der Waals interactions in the binding pocket, leading to a modest increase in potency.
3 H-CH3H1200Small Alkyl Substitution at N2: Methylation at N2 shows a less pronounced effect than at N1, suggesting the N1 position is more critical for interaction or influences the preferred tautomeric form.
4 -CH2-PhHH350Benzyl Substitution at N1: The introduction of a larger, hydrophobic benzyl group significantly enhances potency, indicating a hydrophobic pocket near the N1 position of the binding site.
5 -CH2-(4-F-Ph)HH150Electron-Withdrawing Group on Benzyl: The fluorine atom can form favorable halogen bonds or alter the electronics of the phenyl ring, leading to a notable improvement in activity.
6 -CH2-PhH-Cl280Halogenation of the Indazole Ring: A chloro group at the C6 position slightly improves activity, possibly through enhanced binding interactions or by influencing the overall electronic nature of the scaffold.
7 -CH2-PhH-OCH3450Additional Methoxy Group: The introduction of a second methoxy group at C6 is less favorable than a halogen, suggesting that steric bulk or electronic donation at this position is not optimal.
8 -CH2-(pyridin-4-yl)HH95Introduction of a Heterocycle: The pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the protein and significantly boosting potency. This highlights the importance of exploring heterocyclic substituents at the N1 position.

Experimental Protocols

General Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several established methods. One plausible route involves the demethylation of a more readily available precursor, 4-Methoxy-3-methyl-1H-indazole.[3]

Method: Demethylation of 4-Methoxy-3-methyl-1H-indazole

  • Dissolution: Dissolve 4-Methoxy-3-methyl-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in DCM to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Protocol for Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs can be evaluated using a variety of commercially available kinase assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare kinase, substrate, and ATP solution C Add compounds and kinase solution to microplate wells A->C B Serially dilute test compounds in DMSO B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence F->G H Measure luminescence using a plate reader G->H I Calculate percent inhibition relative to controls H->I J Determine IC50 values by plotting inhibition vs. compound concentration I->J

Caption: A typical workflow for determining the in vitro inhibitory activity of compounds against a protein kinase.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs highlights the importance of substitution at the N1 position for achieving high potency. The introduction of a benzyl group, particularly one substituted with a hydrogen bond acceptor like a pyridine ring, appears to be a key strategy for enhancing inhibitory activity. These findings provide a solid foundation for the rational design of more potent and selective inhibitors based on this privileged scaffold.

Future work should focus on:

  • Exploring a wider range of substituents at the N1 and C6 positions to further probe the steric and electronic requirements of the target's binding site.

  • Investigating substitutions at other positions on the indazole ring to refine the SAR.

  • Conducting in vivo studies on the most promising analogs to evaluate their pharmacokinetic properties and efficacy in disease models.

By systematically applying the principles of medicinal chemistry, the this compound scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

Head-to-head comparison of different synthesis routes for 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-1H-indazol-3(2H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure serves as a vital building block for a range of pharmacologically active molecules. The efficiency, scalability, and robustness of its synthesis are therefore critical considerations for any research program. This guide provides a detailed, head-to-head comparison of three distinct synthetic strategies for preparing this valuable compound, offering field-proven insights into the causality behind experimental choices and a transparent evaluation of their respective merits and drawbacks.

Comparative Overview of Synthetic Strategies

We will explore three primary routes for the synthesis of this compound:

  • Route 1: Photochemical Cyclization from an o-Nitrobenzyl Alcohol Precursor. A modern, green chemistry approach utilizing light to mediate the key ring-forming reaction.

  • Route 2: Reductive Cyclization of a Substituted o-Nitrobenzamide. A classic and robust method involving the reduction of a nitro group to facilitate intramolecular N-N bond formation.

  • Route 3: Diazotization and Hydrolysis of 4-Methoxy-1H-indazol-3-amine. A two-step sequence starting from a readily available amino-indazole precursor.

The following sections will delve into the detailed protocols, mechanistic underpinnings, and practical considerations for each route.

Route 1: Photochemical Cyclization of 2-Methoxy-6-nitrobenzyl Alcohol

This contemporary method leverages the principles of photochemistry to achieve a mild and efficient synthesis. The key transformation involves the in-situ generation of a reactive o-nitroso intermediate from an o-nitrobenzyl alcohol, which then undergoes cyclization.[1][2]

Scientific Rationale

The o-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate is key to the formation of the indazolone ring.[2] The reaction is typically performed in an aqueous medium, which aligns with green chemistry principles by reducing reliance on volatile organic solvents.[1][2]

Experimental Protocol

Step 1: Synthesis of (2-methoxy-6-nitrophenyl)methanol

  • To a solution of 2-methoxy-6-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by 1M HCl to adjust the pH to ~7.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-methoxy-6-nitrophenyl)methanol.

Step 2: Photochemical Cyclization

  • In a quartz reaction vessel, suspend (2-methoxy-6-nitrophenyl)methanol (1.0 eq) and a primary amine (e.g., butylamine, 2.0 eq) in an aqueous phosphate-buffered saline (PBS) solution (pH 7.4).[1]

  • Seal the vessel and irradiate the mixture using a commercial photoreactor (e.g., with 365 nm bulbs) at room temperature for 24 hours.[1][2]

  • After the reaction is complete (monitored by LC-MS), extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-butyl-4-methoxy-1H-indazol-3(2H)-one.

Note: For the parent this compound, this route would require a subsequent N-dealkylation step or the use of a readily cleavable amine protecting group.

Visualizing the Workflow

Photochemical_Cyclization_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Photochemical Cyclization A 2-Methoxy-6-nitrobenzaldehyde B Reduction (NaBH4) A->B C (2-methoxy-6-nitrophenyl)methanol B->C E UV Irradiation (365 nm) C->E D Amine + PBS Buffer D->E F Purification E->F G 4-Methoxy-2-alkyl-indazol-3-one F->G

Caption: Workflow for the photochemical synthesis of a 4-methoxy-indazolone derivative.

Advantages and Disadvantages
  • Pros:

    • Mild reaction conditions (room temperature).[1][2]

    • Environmentally friendly, often using aqueous solvents.[1][2]

    • Avoids harsh reagents and metal catalysts.

  • Cons:

    • Requires specialized photochemical equipment.

    • Reaction times can be long (24 hours).[2]

    • The parent NH-indazolone is not directly formed; an N-substituted product is typically generated.

Route 2: Reductive Cyclization of 2-Amino-6-methoxybenzoic Acid Derivatives

This classical approach is a reliable method for constructing the indazolone core. It involves the formation of a hydrazide from a benzoic acid derivative, followed by a reductive cyclization of a nitro precursor, or cyclization of a pre-formed amino-hydrazide. A particularly efficient variation involves the reductive cyclization of an o-nitroaryl substrate using a low-valent titanium reagent.[3]

Scientific Rationale

The core of this strategy is the intramolecular N-N bond formation. Starting with 2-nitro-6-methoxybenzoic acid, the nitro group serves as a precursor to one of the nitrogen atoms in the pyrazole ring. The carboxylic acid is converted to a hydrazide, providing the second nitrogen atom. Reductive cyclization, for instance using zinc dust in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine which then readily cyclizes with the hydrazide moiety.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzoic acid

  • Start with 2-chloro-6-methoxybenzoic acid (1.0 eq).

  • In a sealed vessel, heat the starting material with hydrazine hydrate (excess, e.g., 10 eq) in a suitable solvent like n-butanol at reflux for 18-24 hours.

  • Cool the reaction mixture, and add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydrazinyl-6-methoxybenzoic acid.

Step 2: Cyclization to this compound

  • Suspend 2-hydrazinyl-6-methoxybenzoic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approx. 200-250 °C) for 2-4 hours, allowing for the removal of water.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizing the Workflow

Reductive_Cyclization_Workflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Thermal Cyclization A 2-Chloro-6-methoxybenzoic acid B Hydrazine Hydrate (Reflux) A->B C 2-Hydrazinyl-6-methoxybenzoic acid B->C D High Temperature (Reflux) C->D E Precipitation/Recrystallization D->E F This compound E->F

Caption: Workflow for the synthesis via hydrazinolysis and thermal cyclization.

Advantages and Disadvantages
  • Pros:

    • Directly yields the target NH-indazolone.

    • Utilizes relatively common and inexpensive reagents.

    • The route is well-established for similar structures.[4]

  • Cons:

    • Requires high reaction temperatures, which can be energy-intensive and may not be suitable for sensitive substrates.

    • The use of excess hydrazine hydrate poses safety and handling concerns.

    • Yields can be variable depending on the efficiency of the cyclization step.

Route 3: Diazotization and Hydrolysis of 4-Methoxy-1H-indazol-3-amine

This strategy builds the target molecule from a pre-existing, correctly substituted indazole ring. It relies on the conversion of a 3-amino group into the desired 3-oxo functionality via a diazonium salt intermediate.

Scientific Rationale

The diazotization of primary aromatic amines is a fundamental transformation in organic synthesis.[5] The resulting diazonium salt is a versatile intermediate. While often used in Sandmeyer-type reactions to introduce halides, it can also be hydrolyzed in aqueous acidic solution to yield a hydroxyl group.[5] For an amino-indazole, this transformation at the 3-position, followed by tautomerization, yields the desired indazol-3(2H)-one.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine

  • A mixture of 2-fluoro-6-methoxybenzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in n-butanol is heated to reflux under an inert atmosphere for 18 hours.

  • After cooling, water is added, and the mixture is worked up by extraction with ethyl acetate.

  • The product is purified by column chromatography to yield 4-Methoxy-1H-indazol-3-amine.

Step 2: Diazotization and Hydrolysis

  • Dissolve 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of a strong acid, such as 2M sulfuric acid, at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature, and then heat to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain heating for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry. Recrystallization from ethanol can provide the pure this compound.

Visualizing the Workflow

Diazotization_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Diazotization & Hydrolysis A 2-Fluoro-6-methoxybenzonitrile B Hydrazine Hydrate (Reflux) A->B C 4-Methoxy-1H-indazol-3-amine B->C D NaNO2, H2SO4 (aq), 0°C C->D E Heating (Hydrolysis) D->E F Purification E->F G This compound F->G

Caption: Workflow for the synthesis via diazotization of an amino-indazole precursor.

Advantages and Disadvantages
  • Pros:

    • Starts from a readily accessible, well-defined indazole precursor.

    • The transformations use standard, well-understood organic reactions.

    • Directly produces the target NH-indazolone.

  • Cons:

    • The stability of the indazole diazonium salt can be a concern, potentially leading to side products.

    • Diazotization reactions require careful temperature control.

    • The use of nitrous acid (generated in situ) requires appropriate safety precautions.

Quantitative Data Summary

ParameterRoute 1: Photochemical CyclizationRoute 2: Reductive CyclizationRoute 3: Diazotization & Hydrolysis
Starting Material 2-Methoxy-6-nitrobenzaldehyde2-Chloro-6-methoxybenzoic acid2-Fluoro-6-methoxybenzonitrile
Key Reagents NaBH₄, Primary Amine, PBSHydrazine HydrateHydrazine, NaNO₂, H₂SO₄
Number of Steps 2 (to N-alkyl product)22
Typical Yield Moderate to High (e.g., 69% for a methoxy analog[1])ModerateModerate to High
Temperature Room TemperatureHigh Temperature (Reflux)Low, then High Temperature
Safety Concerns UV radiation exposureHigh temperatures, excess hydrazineUnstable diazonium intermediate, nitrous acid
Scalability Challenging due to light penetrationReadily scalableScalable with proper engineering controls

Senior Scientist's Recommendation

The choice of synthetic route for this compound is highly dependent on the specific context of the research and development goals.

  • For early-stage discovery and analogue synthesis , Route 1 (Photochemical) is an excellent choice. Its mild conditions are highly tolerant of diverse functional groups, making it ideal for building a library of N-substituted derivatives. While it requires specialized equipment, its green credentials and operational simplicity at the lab scale are significant advantages.

  • For process development and scale-up applications , Route 2 (Reductive Cyclization) offers the most direct and robust path to the target NH-indazolone. Although it employs harsh conditions, these are often more manageable and predictable in a larger-scale reactor setting compared to photochemical or diazotization reactions. The starting materials are typically inexpensive, which is a major consideration for large-scale synthesis.

  • Route 3 (Diazotization) serves as a valuable alternative, particularly if the 3-aminoindazole precursor is readily available or if other routes fail. While effective, the potential instability of the diazonium intermediate requires careful process control, making it slightly less desirable for initial scale-up exploration compared to Route 2.

Ultimately, a thorough evaluation of available equipment, safety infrastructure, and project timelines should guide the final selection of the synthetic strategy.

References

Benchmarking 4-Methoxy-1H-indazol-3(2H)-one: A Comparative Guide for Neuroinflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroinflammatory and neurodegenerative disease research, the pursuit of novel therapeutics that can effectively modulate the complex interplay of immune responses within the central nervous system (CNS) is of paramount importance. This guide introduces 4-Methoxy-1H-indazol-3(2H)-one, a novel small molecule with a hypothesized mechanism of action as a Bruton's Tyrosine Kinase (BTK) inhibitor. We provide a comprehensive framework for benchmarking this compound against current and emerging standard-of-care treatments for neuroinflammatory conditions, with a particular focus on Multiple Sclerosis (MS).

This document is intended to serve as a technical resource, offering not just a comparative analysis but also detailed experimental protocols to enable researchers to conduct their own head-to-head studies. By synthesizing data from preclinical and clinical studies of established compounds, we aim to provide a robust context for evaluating the potential of this compound as a next-generation therapeutic.

The Emerging Role of BTK Inhibition in Neuroinflammation

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that has emerged as a critical mediator in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[1] Predominantly expressed in hematopoietic cells, including B lymphocytes and myeloid cells like microglia, BTK is a key intracellular signaling molecule in both adaptive and innate immune systems.[1] Its strategic position makes it a crucial nexus for inflammatory cascades that contribute to neurological damage.[1]

In the CNS, BTK is expressed in microglia, the resident immune cells, and its expression is upregulated in neuroinflammatory conditions.[1] The rationale for targeting BTK in neuroinflammation is twofold:

  • Modulation of B-cell Activity: BTK is essential for B-cell receptor signaling, and its inhibition can suppress B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines.[2]

  • Suppression of Microglial Activation: In microglia, BTK is a key component of signaling pathways downstream of Toll-like receptors (TLRs) and Fc receptors.[1] Activation of these pathways via BTK leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment.[1] BTK inhibition has been demonstrated to dampen these pro-inflammatory responses.[1]

The ability of BTK inhibitors to cross the blood-brain barrier and exert their effects directly within the CNS on both infiltrating peripheral immune cells and resident microglia makes them a particularly attractive therapeutic strategy for diseases like MS.[3][4]

Standard-of-Care and Investigational Comparators

To effectively benchmark this compound, a thorough comparison with established and late-stage investigational drugs is essential. This guide focuses on a selection of compounds that represent both the current and future landscape of neuroinflammatory treatment, specifically targeting BTK or other relevant inflammatory pathways.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

  • Tolebrutinib (SAR442168): An oral, brain-penetrant, irreversible BTK inhibitor currently in late-stage clinical trials for MS.[5][6] It is designed to target both B-cell and microglial activation.[4][5]

  • Fenebrutinib (GDC-0853): A potent and highly selective, non-covalent, reversible BTK inhibitor also in late-stage development for MS.[7][8] It functions as a dual inhibitor, targeting both B-cell and microglia activation.[7]

  • Evobrutinib (M2951): A highly selective, oral, covalent BTK inhibitor that has been extensively studied in MS.[9][10] It is designed to inhibit primary B-cell responses without directly affecting T-cells.[11]

Non-BTK Inhibitor Comparator:

  • Ibudilast (MN-166): An orally administered small molecule that acts as a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE-4.[12] It exerts broad anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) and inhibiting the production of pro-inflammatory cytokines.[12] Its distinct mechanism of action provides a valuable counterpoint to BTK inhibition.

Comparative Analysis of Mechanism of Action

The therapeutic efficacy of these compounds is rooted in their distinct interactions with key signaling pathways involved in neuroinflammation.

BTK Signaling Pathway in Microglia

A critical pathway in microglial activation is initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptor 4 (TLR4). This triggers a signaling cascade that centrally involves BTK, leading to the production of pro-inflammatory cytokines.

BTK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates BTK BTK IRAK4->BTK Activates TRAF6 TRAF6 BTK->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Initiates Cytokines TNF-α, IL-6, etc. Gene->Cytokines Results in LPS_Assay_Workflow A Seed BV-2 cells in 96-well plate B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate (18-24h) C->D E Collect supernatant D->E F Measure TNF-α (ELISA) E->F G Calculate IC50 F->G EAE_Workflow A Immunize mice with MOG/CFA B Administer Pertussis Toxin A->B C Daily Dosing with Test Compound A->C D Daily Clinical Scoring C->D E Data Analysis (Mean Score, etc.) D->E F Histopathology E->F

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are paramount, not only for regulatory compliance but for the protection of our personnel and environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxy-1H-indazol-3(2H)-one, grounded in established safety principles and regulatory standards.

Hazard Assessment and Profile

Given the lack of specific data for this compound, its hazard profile is inferred from related indazole compounds. Analogous structures are often classified with hazards such as being harmful if swallowed and causing skin and eye irritation.[3] Therefore, it is prudent to assume this compound shares these characteristics.

Potential Hazard Classification (Inferred from Analogous Compounds) Rationale & Source
Acute Oral ToxicityCategory 4: Harmful if swallowed.Based on SDS for 1H-Indazol-7-amine.
Skin IrritationCategory 2: Causes skin irritation.Based on SDS for 1H-Indazol-7-amine and 3-Amino-4-methoxy-1H-indazole.[3]
Eye IrritationCategory 2: Causes serious eye irritation.Based on SDS for 1H-Indazol-7-amine.
Genetic DefectsSuspected of causing genetic defects.Based on SDS for Indazole.
CarcinogenicitySuspected of causing cancer.Based on SDS for Indazole.
Aquatic ToxicityHarmful to aquatic life, may cause long-lasting effects.Based on SDS for Indazole.

This conservative assessment underscores the necessity of treating this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the sewer system or in regular trash.[4][5]

Regulatory Framework: A Brief Overview

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" approach for hazardous waste management.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste operations and emergency response (HAZWOPER).[9][10][11] Your institution's EHS department translates these federal and state regulations into specific, actionable protocols for your laboratory.[4]

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary engineering controls are in place and proper PPE is worn.

Engineering Controls:

  • Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Required Personal Protective Equipment:

PPE Item Specification Justification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][2] Always inspect gloves before use and dispose of contaminated gloves as hazardous waste.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust, splashes, and potential irritants.[1][2]
Body Protection A standard laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.[1]
Respiratory NIOSH-approved respirator.Recommended if handling the compound as a powder or if there is a risk of aerosolization.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed through your institution's hazardous waste program.[5] The following protocol provides a self-validating system for ensuring safe and compliant disposal.

Step 1: Waste Characterization and Segregation
  • Declare as Hazardous Waste: As soon as the material is designated for disposal, it must be treated as hazardous chemical waste.[1][12]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. Keep solid and liquid waste streams separate.[13]

  • Check for Incompatibilities: Store this waste away from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[14][15]

Step 2: Container Selection and Labeling
  • Primary Container Selection:

    • Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, contaminated wipes), and used PPE in a designated, leak-proof container with a secure lid.[1]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass for most organic solvents).[13][14] The container must be equipped with a secure, screw-top cap.[14]

  • Container Condition: Ensure the waste container is in good condition, free of cracks or deterioration.[4]

  • Labeling: Clear, accurate labeling is non-negotiable for safety and compliance.[16] Affix a hazardous waste label to the container and fill it out completely with the following information:

    • Full Chemical Name: "Waste - this compound"

    • Constituents & Concentration: List all components, including solvents.

    • Hazard Information: Indicate the potential hazards (e.g., "Irritant," "Toxic").

    • Researcher's Name and Lab Information.

Step 3: Storage and Accumulation
  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][14] This area must be at or near the point of generation.

  • Secure Containment: Keep the waste container closed at all times except when adding waste.[1][14] This prevents the release of vapors and potential spills.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray or bin) to contain any potential leaks.[1][14]

  • Monitor Accumulation: Do not overfill containers; leave at least one inch of headspace to allow for expansion.[14] Adhere to institutional limits on the volume of waste stored and the maximum accumulation time (often up to one year for partially filled containers in an SAA).[14]

Step 4: Disposal and Removal
  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[5]

  • Documentation: Complete any required waste disposal forms, providing accurate details about the container's contents.[12]

  • Do Not Transport: Never transport hazardous waste yourself. This must be done by trained EHS personnel.[5]

Step 5: Empty Container Disposal
  • Decontamination: An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (one that can dissolve the compound).[5]

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as hazardous liquid waste.[5][17] Subsequent rinseates may also need to be collected, depending on institutional policy.

  • Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label and dispose of the container according to your lab's procedures for glass or plastic recycling.[5]

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Consult SDS (or this guide): Refer to the hazard information to ensure you are protected.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section 3.

  • Contain and Clean: Use a chemical spill kit to absorb the spill. For solid spills, gently sweep the material to avoid creating dust. For liquid spills, use absorbent pads.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[1]

  • Report: Report the spill to your supervisor and EHS department, per institutional policy.

Visual Workflow and Diagrams

To clarify the disposal process, the following workflow diagram outlines the key decisions and steps.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C E Characterize Waste Type C->E D Select Compatible Waste Container H Affix & Complete Hazardous Waste Label D->H F Solid Waste (Pure compound, contaminated items) E->F Solid G Liquid Waste (Solutions containing compound) E->G Liquid F->D G->D I Store Container in SAA (Secondary Containment) H->I J Keep Container Closed I->J K Container Full? J->K L Contact EHS for Pickup K->L Yes M Continue Accumulation K->M No M->J

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 4-Methoxy-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following safety recommendations are based on hazard assessments of structurally related compounds, such as 4-Methoxy-1H-indazole and other indazole derivatives, due to the absence of a published Safety Data Sheet (SDS) for 4-Methoxy-1H-indazol-3(2H)-one. The principles of prudent laboratory practice dictate that this compound should be handled as potentially hazardous.

Hazard Assessment and Triage: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][3]

These potential hazards necessitate a stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The causality is rooted in the reactive nature of the indazole core and the potential for the molecule to interact with biological systems.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.

PPE CategoryMinimum RequirementRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[4][5] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][6]Protects against accidental splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[5]
Hand Protection Disposable nitrile gloves (minimum thickness of 0.5 mm recommended).[7] For extended handling, consider double-gloving or using heavier-duty gloves.Nitrile gloves offer good resistance to a range of chemicals.[4] Always inspect gloves for tears or holes before use and change them immediately if contaminated. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
Body Protection A flame-resistant laboratory coat, fully buttoned.[5]Protects skin from accidental spills and splashes. A flame-resistant coat is a prudent measure when working with any chemical.
Respiratory Protection To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust or aerosols. A NIOSH-approved respirator may be required.[4][8]Given that related compounds may cause respiratory irritation, all handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-toe shoes made of a non-porous material.[4][5]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating system for the safe handling of this compound, from receipt to disposal.

Pre-Handling Preparations
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.

  • Review Emergency Procedures: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure you are familiar with your institution's emergency response plan.

Handling the Compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound Prepare_Work_Area->Weigh_Compound Dissolve_or_React 4. Dissolve or React Weigh_Compound->Dissolve_or_React Decontaminate_Glassware 5. Decontaminate Glassware Dissolve_or_React->Decontaminate_Glassware Dispose_Waste 6. Dispose of Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE 7. Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the material and avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: For chemical reactions, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour chemical waste down the drain.[2]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention and provide the medical personnel with the name of the chemical.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1H-indazol-3(2H)-one
Reactant of Route 2
4-Methoxy-1H-indazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.